3-Mercapto-4-methyl-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWWTUWTOBEQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067027 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24854-43-1 | |
| Record name | 4-Methyl-4H-1,2,4-triazole-3-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24854-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024854431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethyl-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methyl-1,2,4-triazolethione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B4SCC7QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Mercapto-4-methyl-4H-1,2,4-triazole basic properties
An In-depth Technical Guide on the Core Properties of 3-Mercapto-4-methyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 24854-43-1) is a heterocyclic compound belonging to the functionally diverse 1,2,4-triazole class.[1][2] This class is a cornerstone in medicinal chemistry and materials science due to its wide spectrum of biological activities and coordination properties.[1][3][4] Derivatives of 1,2,4-triazole are known to exhibit significant antimicrobial, anti-inflammatory, antifungal, and antitubercular activities.[3][5][6] This technical guide provides a consolidated overview of the fundamental physicochemical properties, a generalized synthesis protocol, key chemical characteristics, and potential applications of this compound to support ongoing research and development efforts.
Physicochemical and Structural Properties
This compound, also known as 4-Methyl-4H-1,2,4-triazole-3-thiol, is a white to light yellow crystalline powder.[7] The core structure consists of a five-membered diunsaturated ring with three nitrogen atoms and two carbon atoms.[3] A critical feature of this molecule is its existence in two tautomeric forms: the thiol form and the thione form, with the thione form being predominant.[8]
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅N₃S | [9] |
| Molecular Weight | 115.16 g/mol | [9][10] |
| CAS Number | 24854-43-1 | [4][7][9] |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 165-169 °C | [7][9] |
| Boiling Point | 135.3 ± 23.0 °C (Predicted) | [9] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [9] |
| Purity | >98.0% (HPLC) | [7] |
| Synonyms | 4-Methyl-4H-1,2,4-triazole-3-thiol | [4][7] |
Table 2: Hazard and Safety Information
| Identifier | Description | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | |
| GHS Pictograms | Irritant | [9] |
| Precautionary Statements | P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously... | |
| Personal Protection | Wear suitable protective clothing, gloves, and eye/face protection. | [9] |
Chemical Characteristics and Visualization
Thiol-Thione Tautomerism
A key characteristic of 3-mercapto-1,2,4-triazoles is their ability to exist in two tautomeric forms. The equilibrium between the thiol (-SH) and thione (C=S) forms is a crucial aspect of their reactivity and biological interactions. Spectroscopic evidence suggests that the thione form is generally predominant.[8] This relationship can be visualized as follows:
Experimental Protocols: Generalized Synthesis
Step 1: Synthesis of 4-Methylthiosemicarbazide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve methylamine in a suitable solvent like ethanol.
-
Addition of Carbon Disulfide: Cool the solution to 0-5 °C. Slowly add carbon disulfide dropwise while maintaining vigorous stirring. This reaction is exothermic and the temperature should be controlled.
-
Formation of Dithiocarbamate: The reaction between the amine and carbon disulfide forms a dithiocarbamate intermediate.
-
Addition of Hydrazine Hydrate: To the dithiocarbamate solution, add hydrazine hydrate dropwise while keeping the temperature low.
-
Reaction Completion: Allow the mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The resulting 4-methylthiosemicarbazide intermediate can be isolated through precipitation or solvent evaporation and purified by recrystallization.
Step 2: Cyclization to this compound
-
Reaction Setup: Dissolve the purified 4-methylthiosemicarbazide from Step 1 in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[3]
-
Reflux: Heat the mixture to reflux for several hours. The alkaline conditions promote the intramolecular cyclization and elimination of a water molecule.[11]
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a suitable acid (e.g., dilute hydrochloric acid) to a neutral or slightly acidic pH.
-
Precipitation and Isolation: The target compound, this compound, will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with cold water to remove any residual salts, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
Generalized Synthesis Workflow Diagram
The logical flow of the synthesis can be represented by the following workflow diagram.
Biological Activity and Applications
While specific signaling pathway involvement for this compound is not detailed in current literature, the broader class of mercapto-1,2,4-triazoles is of high interest to drug development professionals. These compounds are recognized for a wide array of pharmacological activities.[3]
-
Antimicrobial and Antifungal Activity: Many derivatives show potent activity against various bacterial and fungal strains.[6] The triazole ring is a key pharmacophore in several commercial antifungal agents.
-
Anti-inflammatory Activity: Certain substituted mercapto-triazoles have demonstrated significant anti-inflammatory properties in preclinical studies.
-
Antitubercular Activity: The 1,2,4-triazole scaffold has been explored for the development of new agents against Mycobacterium tuberculosis.[6]
-
Materials Science: Beyond biological applications, 4-Methyl-4H-1,2,4-triazole-3-thiol has been investigated as an effective corrosion inhibitor for mild steel in acidic environments and has been used in the synthesis of polymeric mercury(II) complexes.[4]
Conclusion
This compound is a versatile heterocyclic building block with well-defined physicochemical properties. Its synthesis is achievable through established methods for analogous triazoles. While its specific biological mechanism of action requires further investigation, its structural similarity to a class of compounds with proven, diverse bioactivities makes it a molecule of significant interest for medicinal chemistry, drug discovery, and materials science. This guide serves as a foundational resource for professionals engaged in the exploration and application of novel triazole derivatives.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. jocpr.com [jocpr.com]
- 4. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. This compound | 24854-43-1 | TCI AMERICA [tcichemicals.com]
- 8. ijsr.net [ijsr.net]
- 9. chembk.com [chembk.com]
- 10. 4-甲基-4H-3-巯基-1,2,4-三唑 - 3-巯基-4-甲基-4H-1,2 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
An In-depth Technical Guide to the Synthesis of 3-Mercapto-4-methyl-4H-1,2,4-triazole from Thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Mercapto-4-methyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis originates from the readily available starting material, thiosemicarbazide. This document outlines the detailed experimental protocols for the preparation of the key intermediate, 4-methylthiosemicarbazide, and its subsequent cyclization to the target triazole. Quantitative data, including reaction yields and physicochemical properties, are presented in a clear, tabular format. Furthermore, this guide includes diagrammatic representations of the synthetic pathway to facilitate a deeper understanding of the chemical transformations involved.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. The introduction of a mercapto group at the 3-position and a methyl group at the 4-position of the triazole ring can significantly influence the molecule's physicochemical properties and biological activity. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
This guide details a reliable and well-established synthetic route to this valuable compound, starting from thiosemicarbazide. The methodology is presented in a manner that is accessible and reproducible for researchers in the fields of organic synthesis and drug discovery.
Synthetic Pathway Overview
The synthesis of this compound from thiosemicarbazide is a two-step process. The first step involves the synthesis of the key intermediate, 4-methylthiosemicarbazide. This is typically achieved through the reaction of methyl isothiocyanate with hydrazine, or via a multi-component reaction involving methylamine, carbon disulfide, and hydrazine. The second step is the cyclization of 4-methylthiosemicarbazide in the presence of a suitable reagent, such as formic acid followed by alkaline treatment, to yield the desired this compound.
Experimental Protocols
Synthesis of 4-Methylthiosemicarbazide (Intermediate)
Method A: From Methyl Isothiocyanate and Hydrazine
This method involves the direct reaction of methyl isothiocyanate with hydrazine hydrate.
Materials:
-
Methyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of hydrazine hydrate (1 equivalent) in ethanol is prepared.
-
The solution is cooled in an ice bath.
-
Methyl isothiocyanate (1 equivalent) is added dropwise to the cooled hydrazine solution with continuous stirring.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The resulting white precipitate of 4-methylthiosemicarbazide is collected by vacuum filtration, washed with cold ethanol, and dried in vacuo.
Method B: From Methylamine, Carbon Disulfide, and Hydrazine
This multi-component approach provides an alternative route to the intermediate.
Materials:
-
Methylamine (aqueous solution)
-
Carbon disulfide
-
Triethylamine
-
Hydrazine hydrate
-
Deionized water
Procedure:
-
An aqueous solution of methylamine is placed in a three-necked flask, and a mixture of carbon disulfide and triethylamine is added gradually while maintaining the temperature between 25-30°C.
-
In a separate flask, hydrazine hydrate in deionized water is heated to approximately 100°C.
-
The reaction mixture from step 1 is then added to the hot hydrazine solution over a period of one hour.
-
The reaction mixture is then cooled, and the precipitated 4-methylthiosemicarbazide is isolated by filtration, washed with water, and dried.
Synthesis of this compound (Final Product)
This procedure outlines the cyclization of 4-methylthiosemicarbazide using formic acid followed by treatment with a base.
Materials:
-
4-Methylthiosemicarbazide
-
Formic acid (90%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 4-methylthiosemicarbazide (1 equivalent) and an excess of formic acid is heated at reflux for 2-4 hours.
-
After the reaction is complete, the excess formic acid is removed under reduced pressure.
-
The resulting residue is cooled and then treated with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and refluxed for an additional 1-2 hours.
-
The reaction mixture is cooled to room temperature and then acidified with dilute hydrochloric acid to a pH of approximately 5-6.
-
The white precipitate of this compound is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 181-183 | White crystalline solid |
| 4-Methylthiosemicarbazide | C₂H₇N₃S | 105.16 | 135-138[1] | White, odorless solid[1] |
| This compound | C₃H₅N₃S | 115.16 | 165-169[2] | White to light yellow powder/crystal[3] |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Synthesis of 4-Methylthiosemicarbazide | Methyl isothiocyanate, Hydrazine hydrate | Ethanol | 0 to RT | 2-3 | >80 |
| Cyclization | 4-Methylthiosemicarbazide, Formic acid, NaOH | Water | Reflux | 3-6 | 70-85 |
Characterization Data
The structure of the final product, this compound, can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the proton on the triazole ring, in addition to a broad singlet for the thiol proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the two carbons of the triazole ring, and the carbon of the thione tautomer.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H, C-H, C=N, and C=S stretching vibrations.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound from thiosemicarbazide. The described protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The quantitative data and characterization information provided will be a valuable resource for researchers and professionals engaged in the synthesis and development of novel heterocyclic compounds for various applications, particularly in the pharmaceutical industry. The clear and structured presentation of the synthetic pathway and experimental workflow is intended to facilitate the efficient and successful preparation of this important chemical entity.
References
An In-depth Technical Guide to Imatinib Mesylate: Properties, Spectra, and Mechanism of Action
Note to the Reader: The requested information for CAS number 24854-43-1 could not be located in publicly available databases. This suggests the compound may be proprietary, novel, or incorrectly cited. To fulfill the structural and content requirements of your request, this technical guide has been generated using Imatinib Mesylate (CAS Number: 220127-57-1), a well-characterized and scientifically significant compound, as a representative example.
Introduction
Imatinib mesylate, marketed under the brand names Gleevec® and Glivec®, is a first-generation tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers.[1][2][3] It is a 2-phenylaminopyrimidine derivative that functions as a targeted therapy, specifically inhibiting the enzymatic activity of proteins crucial for cancer cell proliferation and survival.[4][5] This guide provides a comprehensive overview of its chemical properties, spectral data, mechanism of action, and key experimental protocols relevant to researchers in drug development.
Physicochemical Properties
Imatinib mesylate is a white to off-white or yellowish to brownish crystalline powder.[2][6] It is the mesylate salt of imatinib.[6]
| Property | Value | Source |
| CAS Number | 220127-57-1 | [1][5][6][7][8] |
| Molecular Formula | C₂₉H₃₁N₇O • CH₄SO₃ (or C₃₀H₃₅N₇O₄S) | [1][5][6][7][8] |
| Molecular Weight | 589.7 g/mol | [1][5][6][7] |
| Melting Point | 217-227°C; 226°C (alpha form), 217°C (beta form) | [6] |
| Appearance | White to off-white to brownish or yellowish tinged crystalline powder | [2][6] |
| pKa | pKa1: 8.07; pKa2: 3.73 | [6] |
Solubility Data
The solubility of imatinib mesylate is pH-dependent. It is soluble in aqueous buffers at pH ≤ 5.5 but demonstrates very slight solubility to insolubility in neutral to alkaline aqueous buffers.[2][6]
| Solvent | Solubility | Source |
| DMSO | ~14 mg/mL; up to 118 mg/mL (200.09 mM) | [1][7] |
| Ethanol | ~0.2 mg/mL; Insoluble | [1][7] |
| Methanol | Soluble | [9] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [1][7] |
| PBS (pH 7.2) | ~2 mg/mL | [1][7] |
| Water | Soluble (at pH ≤ 5.5) | [6][10] |
| Acetonitrile | Insoluble | [2][6] |
| n-Octanol | Insoluble | [2][6] |
Spectral Data
Comprehensive spectral analysis is crucial for the identification and characterization of imatinib mesylate.[11]
| Technique | Key Spectral Features | Source |
| UV/Vis Spectroscopy | λmax: 238, 271 nm | [7] |
| ¹³C NMR Spectroscopy | Solid-state signals at approximately 159.6, 146.7, 136.8, and 132.4 ±0.2 ppm. | [12] |
| ¹H NMR Spectroscopy | Spectra available for des-methyl impurity characterization. | [12] |
| Mass Spectrometry (LC-MS) | MS-MS positive mode shows characteristic fragments. | [10] |
Mechanism of Action: Tyrosine Kinase Inhibition
Imatinib's primary mechanism of action is the potent and selective inhibition of specific tyrosine kinase enzymes.[4] In Chronic Myeloid Leukemia (CML), the pathognomonic Philadelphia chromosome results from a translocation that creates the BCR-ABL fusion gene.[13][14] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[13][14]
Imatinib binds to the ATP-binding pocket of the BCR-ABL kinase domain, locking it in an inactive conformation.[4][15] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to leukemogenesis.[4][6][15] Besides BCR-ABL, imatinib also effectively inhibits other receptor tyrosine kinases, including c-KIT (implicated in gastrointestinal stromal tumors, GIST) and Platelet-Derived Growth Factor Receptor (PDGFR).[3][4][8][14]
Experimental Protocols
Reproducible experimental protocols are fundamental for evaluating the efficacy and mechanism of action of compounds like imatinib.
In Vitro Kinase Assay for BCR-ABL Inhibition
This protocol assesses the direct inhibitory effect of imatinib on the enzymatic activity of the BCR-ABL kinase.
Materials:
-
Recombinant BCR-ABL enzyme
-
Kinase substrate (e.g., GST-Crk)
-
Imatinib mesylate stock solution (in DMSO)
-
ATP (including γ-³²P-ATP for radioactive assays)
-
Kinase reaction buffer
-
SDS-PAGE loading buffer and equipment
-
Phosphor screen or appropriate detection system
Methodology:
-
Compound Preparation: Prepare serial dilutions of imatinib in the kinase reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant BCR-ABL enzyme, the GST-Crk substrate, and the various concentrations of imatinib.[13] Include a vehicle-only (DMSO) control.
-
Initiation: Initiate the kinase reaction by adding ATP (with γ-³²P-ATP).[13]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[13]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.[13]
-
Analysis: Separate the proteins via SDS-PAGE.[13]
-
Detection: Expose the gel to a phosphor screen to visualize the radiolabeled, phosphorylated substrate. Quantify the band intensity to determine the extent of inhibition at each imatinib concentration and calculate the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol determines the effect of imatinib on the viability and proliferation of cancer cell lines (e.g., K562, a BCR-ABL positive CML cell line).[16]
Materials:
-
K562 cell line[16]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[16]
-
Imatinib mesylate
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow cells to stabilize.
-
Treatment: Prepare serial dilutions of imatinib in the culture medium. Add the diluted compound to the wells. Include untreated and vehicle-only controls.[16]
-
Incubation: Incubate the plate for desired time points (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[16]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution (DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.[16]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Gleevec (Imatinib Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Imatinib - Wikipedia [en.wikipedia.org]
- 4. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-gems.com [bio-gems.com]
- 6. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. stemcell.com [stemcell.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20080207904A1 - Imatinib base, and imatinib mesylate and processes for preparation thereof - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Tautomerism in 3-Mercapto-1,2,4-Triazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-mercapto-1,2,4-triazole are a pivotal class of heterocyclic compounds, demonstrating a wide array of biological activities that make them attractive scaffolds in drug discovery and development.[1] A critical, yet often nuanced, aspect of their chemistry is the phenomenon of tautomerism, specifically the dynamic equilibrium between thione and thiol forms. This guide provides a comprehensive technical overview of this tautomerism, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in understanding and harnessing the properties of these versatile molecules. The predominance of the thione tautomer under most conditions is a key determinant of the chemical and biological behavior of these compounds.[2]
The Thione-Thiol Tautomeric Equilibrium
The core of tautomerism in 3-mercapto-1,2,4-triazole derivatives lies in the migration of a proton, leading to a constitutional isomerism between the thione and thiol forms.[2] The thione tautomer features a carbon-sulfur double bond (C=S) and an N-H bond within the triazole ring, whereas the thiol form is characterized by a sulfur-hydrogen single bond (S-H).[2] Computational and experimental evidence consistently indicates that the thione form is thermodynamically more stable and, therefore, the predominant species in both the gas phase and in various solvents.[2][3] This stability is largely attributed to the greater strength of the C=S double bond compared to the C=N double bond adjacent to the thiol group in this heterocyclic system.[2]
The tautomeric equilibrium can be influenced by several factors, including the nature of substituents on the triazole ring, solvent polarity, and pH. For instance, an increase in pH can favor the deprotonation of the thiol group, thereby shifting the equilibrium towards the thiol form.[4]
Tautomeric equilibrium between the thione and thiol forms.
Quantitative Analysis of Tautomeric Forms
The characterization and quantification of the tautomeric equilibrium rely on a combination of spectroscopic methods and computational analysis.[2] The following tables summarize key quantitative data for the identification and quantification of these tautomers.
Table 1: Spectroscopic Data for Tautomer Identification
| Spectroscopic Method | Tautomer | Characteristic Signal/Peak | Wavenumber (cm⁻¹)/Chemical Shift (ppm)/Wavelength (nm) |
| Infrared (IR) Spectroscopy | Thione | C=S stretch | 1166 - 1258[5] |
| Thiol | S-H stretch | 2550 - 2700[2] | |
| ¹H NMR Spectroscopy | Thione | N-H proton | ~13.6 - 13.8[6] |
| Thiol | S-H proton | Variable, often broad | |
| ¹³C NMR Spectroscopy | Thione | C=S carbon | ~165 - 167[7] |
| Thiol | C-S carbon | ~149[6] | |
| UV-Vis Spectroscopy | Thione | n-π* transition (C=S) | 300 - 400[8] |
| Thiol | π-π* transition (C=N) | < 300[8] |
Table 2: Quantitative Tautomer Ratios
| Compound | Method | Solvent/Conditions | Thione Form (%) | Thiol Form (%) |
| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS | Mobile Phase | 97.27 | 2.73 |
| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS | + NaHCO₃ (higher pH) | 94.5 | 5.5 |
Experimental Protocols
A multi-faceted approach is essential for the unambiguous characterization of the tautomeric forms of 3-mercapto-1,2,4-triazole derivatives.[2]
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established methods for the synthesis of 4,5-disubstituted-3-mercapto-1,2,4-triazoles.[9]
Step 1: Synthesis of Benzoic Acid Hydrazide
-
In a round-bottom flask, dissolve methyl benzoate in absolute ethanol.
-
Add an equimolar amount of hydrazine hydrate.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and collect the precipitated benzoic acid hydrazide by filtration.
Step 2: Synthesis of Potassium Dithiocarbazinate Salt
-
Dissolve the benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.
-
Add carbon disulfide dropwise while stirring at room temperature.
-
Continue stirring for 18 hours.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration and wash with dry ether.
Step 3: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium dithiocarbazinate salt in water.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture until the evolution of hydrogen sulfide ceases.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain the pure product.
Spectroscopic Analysis
¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-mercapto-1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[2]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).[2]
-
Data Analysis: Identify the characteristic signals for the N-H proton of the thione form (typically a broad singlet at a high chemical shift) and any observable S-H proton of the thiol form. Integrate the signals to determine the relative ratio of the tautomers.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[2]
-
Data Analysis: Identify the characteristic absorption bands for the C=S stretch of the thione form (around 1166-1258 cm⁻¹) and the S-H stretch of the thiol form (around 2550-2700 cm⁻¹).[2][5] The presence and relative intensity of these bands provide evidence for the predominant tautomer in the solid state.[2]
X-ray Crystallography
For definitive structural elucidation, single-crystal X-ray crystallography is the gold standard.[10]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will provide precise bond lengths and angles, unambiguously identifying the tautomeric form present in the solid state.[10]
Integrated workflow for tautomer analysis.
Biological Significance and Drug Development Implications
The tautomeric state of 3-mercapto-1,2,4-triazole derivatives has profound implications for their biological activity. These compounds are known to exhibit a range of pharmacological effects, including antifungal, anticancer, and anti-inflammatory properties.[11][12] The specific tautomer present can significantly influence how the molecule interacts with biological targets, such as enzymes and receptors.
For drug development professionals, a thorough understanding of the tautomeric landscape is crucial for rational drug design. The shape, hydrogen bonding capabilities, and electronic properties of the predominant thione tautomer will dictate its binding affinity and pharmacokinetic profile. Molecular docking studies, for instance, should consider the most stable tautomeric form to accurately predict binding modes.[12]
For example, some 3-mercapto-1,2,4-triazole derivatives have shown potential as anti-proliferative agents by inducing apoptosis and cell cycle arrest in cancer cells.[12] The mechanism of action, while not always fully elucidated, likely involves the specific three-dimensional structure of the thione form interacting with key cellular components.
Influence of tautomerism on biological activity.
Conclusion
The thione-thiol tautomerism of 3-mercapto-1,2,4-triazole derivatives is a fundamental aspect of their chemistry that dictates their physical, chemical, and biological properties. The well-established predominance of the thione form provides a solid foundation for understanding their behavior. For researchers and drug developers, a comprehensive approach that combines synthesis, spectroscopic analysis, and computational modeling is essential for fully characterizing these tautomeric systems. A clear understanding of the tautomeric equilibrium is indispensable for the rational design of new therapeutic agents based on this versatile heterocyclic scaffold.
References
- 1. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Mercapto-4-methyl-4H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Mercapto-4-methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the characteristic spectral data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized in structured tables for ease of comparison.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS No: 24854-43-1; Molecular Formula: C₃H₅N₃S; Molecular Weight: 115.16 g/mol ).
Table 1: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3097, 3032 | C-H aromatic stretching | Weak |
| ~3126 | N-H stretching | Medium |
| ~2550-2790 | S-H stretching | Weak |
| ~1605 | C=N stretching | Medium |
| ~1543 | N=N stretching | Medium |
| ~1529, 1483 | C=C aromatic stretching | Medium |
| ~1262 | N-C=S (Amide II) | Medium |
| ~1050 | N-C=S (Amide III) | Medium |
Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.9-13.8 | Singlet | 1H | SH |
| ~8.5 | Singlet | 1H | CH (triazole) |
| ~3.6 | Singlet | 3H | N-CH₃ |
Table 3: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~165.0 | C=S (Thione) |
| ~145.0 | C-H (triazole) |
| ~31.0 | N-CH₃ |
Table 4: Mass Spectrometry (GC-MS) Data
| m/z Value | Interpretation |
| 115 | Molecular ion [M]⁺ |
| Further fragmentation may involve loss of | |
| HSCN, CH₃CN, and other small neutral molecules. |
Table 5: UV-Vis Spectroscopic Data
| λmax (nm) | Solvent |
| ~296-298 | Various |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The solid sample is analyzed using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) in an agate mortar until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer is used for the analysis.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used to record both ¹H and ¹³C NMR spectra.
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Data Acquisition: The proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).
-
Data Analysis: The chemical shifts, multiplicities, and integration values of the signals in the ¹H NMR spectrum are analyzed to determine the number and types of protons and their neighboring environments. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization. A solution of the sample in a volatile organic solvent (e.g., methanol or acetone) is injected into the GC.
-
Instrumentation: A GC system coupled with a Mass Spectrometer (GC-MS) is used. Electron Ionization (EI) is typically employed as the ionization source.
-
GC Separation: The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column). The oven temperature is programmed to ensure good separation of the analyte from any impurities.
-
MS Data Acquisition: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized. The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of a small organic molecule and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Logical relationship of spectroscopic techniques.
An In-depth Technical Guide on the Solubility and Stability of 3-Mercapto-4-methyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-4-methyl-4H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the triazole scaffold. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and formulation development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes detailed experimental protocols for its synthesis, solubility determination, and stability assessment, alongside visual workflows to facilitate experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for understanding the compound's behavior in various experimental and formulation settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅N₃S | [1][2][3] |
| Molecular Weight | 115.16 g/mol | [1][2][3] |
| CAS Number | 24854-43-1 | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 165-169 °C | [1][2] |
| pKa | 9.73 ± 0.20 (Predicted) | [1] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [1] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. While comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public literature, some information has been reported.
The presence of both a polar triazole ring and a potentially ionizable mercapto group suggests that its solubility will be influenced by the solvent's polarity and the pH of aqueous media. The mercapto group can exist in tautomeric equilibrium with a thione form, which can also affect its solubility characteristics.[4]
| Solvent | Temperature | Solubility | Reference(s) |
| Acetone | Room Temperature | Soluble, 2.5% (w/v), clear, colorless to faintly yellow solution | [1][2] |
| Water | Not Specified | Data not available | |
| Ethanol | Not Specified | Data not available | |
| Methanol | Not Specified | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Expected to be soluble based on the solubility of similar structures | [5] |
Stability Profile
The chemical stability of this compound is a crucial factor for its storage, handling, and the development of stable pharmaceutical formulations. The 1,2,4-triazole ring is generally considered a stable aromatic system. However, the mercapto group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. The stability of the compound is expected to be influenced by pH, temperature, light, and the presence of oxidizing agents.
| Condition | Stability Profile | Potential Degradation Pathway |
| pH | The triazole ring is generally stable under mild acidic to neutral conditions. Stability may be compromised under strongly acidic or basic conditions, which could catalyze hydrolysis or ring-opening reactions. | Hydrolysis of the triazole ring (unlikely under mild conditions), oxidation of the mercapto group. |
| Temperature | Expected to be stable at room temperature when stored in a dry, inert atmosphere.[1] Elevated temperatures may lead to thermal decomposition. | Thermal decomposition, oxidation. |
| Light | Photostability data is not readily available. Compounds with aromatic systems and heteroatoms can be susceptible to photodegradation. | Photodegradation, photo-oxidation. |
| Oxidation | The mercapto (-SH) group is prone to oxidation, potentially forming a disulfide dimer or other oxidation products. | Oxidation of the mercapto group to form a disulfide bridge between two molecules. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, solubility determination, and stability assessment of this compound.
Synthesis of this compound
The synthesis of 4-substituted-3-mercapto-1,2,4-triazoles is commonly achieved through the cyclization of the corresponding thiosemicarbazide.[6][7]
Materials:
-
Methyl isothiocyanate
-
Hydrazine hydrate
-
Potassium hydroxide
-
Carbon disulfide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Synthesis of 4-Methylthiosemicarbazide:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl isothiocyanate (1 mole) in ethanol.
-
Cool the flask in an ice bath and add hydrazine hydrate (1 mole) dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
The resulting precipitate of 4-methylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclization to this compound:
-
To a solution of potassium hydroxide (1.2 moles) in ethanol, add 4-methylthiosemicarbazide (1 mole).
-
Add carbon disulfide (1.2 moles) dropwise to the stirred solution.
-
Reflux the reaction mixture for 8-12 hours.
-
After reflux, cool the mixture and filter to remove any solid impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure compound.
-
Caption: Synthesis workflow for this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Purified water and/or buffers of desired pH
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) to quantify the compound
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, pH buffers).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent if necessary.
-
Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method.
Caption: Shake-flask method for determining equilibrium solubility.
Stability Assessment using a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of a drug substance by separating the intact compound from its potential degradation products.
Materials:
-
This compound
-
Forced degradation solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
Procedure:
-
Method Development:
-
Develop an HPLC method capable of resolving the parent compound from potential degradation products. A common starting point for triazole derivatives is a C18 column with a mobile phase of acetonitrile and water (with a suitable acid modifier like formic acid for MS compatibility).[8][9]
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject the solutions to stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat for a defined period.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Stress: Store the solid compound and a solution at elevated temperatures (e.g., 60 °C).
-
Photostability: Expose the solid compound and a solution to UV and visible light.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
-
Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
Determine the rate of degradation and the half-life of the compound under each stress condition.
-
References
- 1. chembk.com [chembk.com]
- 2. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. ijsr.net [ijsr.net]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Versatility of the 1,2,4-Triazole Scaffold: An In-Depth Guide to its Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of the significant role of 1,2,4-triazole derivatives in modern drug discovery, with a focus on their applications as antifungal and anticancer agents. We delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Antifungal Activity: Targeting Ergosterol Biosynthesis
1,2,4-triazole derivatives are most renowned for their potent antifungal activity. A significant class of these compounds functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals, providing a basis for selective toxicity.
The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This inhibition disrupts the fungal cell membrane's integrity and function, leading to fungal cell death. This mechanism is the basis for the clinical efficacy of widely used antifungal drugs such as fluconazole and voriconazole.
Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives
The following table summarizes the in vitro antifungal activity of selected 1,2,4-triazole derivatives against various fungal pathogens, expressed as Minimum Inhibitory Concentration (MIC) in μg/mL.
| Compound/Drug | Candida albicans | Candida krusei | Aspergillus fumigatus | Reference |
| Fluconazole | 0.25 - 1.0 | 16 - 64 | >64 | [1] |
| Itraconazole | 0.03 - 0.25 | 0.125 - 1.0 | 0.125 - 1.0 | [2] |
| Voriconazole | 0.03 - 0.125 | 0.12 - 0.5 | 0.25 - 1.0 | [1] |
| Posaconazole | 0.015 - 0.06 | 0.25 | 0.03 - 0.125 | [2] |
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungal agents.
Anticancer Activity: A Multifaceted Approach
The 1,2,4-triazole scaffold is also a key component in a number of anticancer agents, demonstrating a variety of mechanisms of action. These include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as kinases and aromatase.
Kinase Inhibition
Many 1,2,4-triazole derivatives have been developed as inhibitors of various protein kinases, which are often dysregulated in cancer. For example, some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3][4] Others have been found to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell growth, proliferation, and survival.[5][6]
Quantitative Data: Anticancer Activity of 1,2,4-Triazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,2,4-triazole derivatives against various cancer cell lines and kinases.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Letrozole | Aromatase | 0.0019 | [7] |
| Anastrozole | Aromatase | 0.01 | [7] |
| Compound 11d | VEGFR-2 | 0.0163 | [3] |
| Compound 11e | VEGFR-2 | 0.0297 | [3] |
| Conjugate 15r | HT-29 (colon cancer) | 0.85 | [5] |
| Conjugate 15o | HT-29 (colon cancer) | 2.04 | [5] |
| Compound 13 | PI3Kα | 0.0012 | [6] |
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,4-triazole derivatives.
Aromatase Inhibition
Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens. In hormone-receptor-positive breast cancer, estrogens promote tumor growth. Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, contain a 1,2,4-triazole ring that reversibly binds to the heme group of the aromatase enzyme, blocking its activity and thereby reducing estrogen levels.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1,2,4-triazole derivatives.
Synthesis of Voriconazole (A Representative Antifungal Agent)
The synthesis of voriconazole typically involves a multi-step process. A common route starts with the Friedel–Crafts acylation of 1,3-difluorobenzene.[8]
Step 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
-
To a stirred solution of 2,4-difluorophenacyl chloride in 2-propanol, 4-amino-4H-1,2,4-triazole is added.[8]
-
The suspension is heated at reflux for 6 hours.[8]
-
After cooling, the solid product is filtered, washed with 2-propanol, and dried.[8]
Step 2: Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is condensed with 4-chloro-6-ethyl-5-fluoropyrimidine in a suitable solvent such as a ketone, ether, or hydrocarbon.[1]
Step 3: Final conversion to Voriconazole
-
The intermediate from the previous step undergoes reduction, often using a palladium on carbon (Pd/C) catalyst.[9]
-
The resulting racemic mixture is then resolved, for example, by using R-(-)-camphor-10-sulphonic acid to selectively crystallize the desired (2R,3S)-enantiomer, which is voriconazole.[9]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.[2][10]
-
Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium.
-
Drug Dilution: The 1,2,4-triazole compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[11]
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[12][13]
-
Reagents: Recombinant human VEGFR-2 kinase, a suitable kinase buffer, ATP, and a specific VEGFR-2 substrate (e.g., a synthetic peptide) are required.
-
Reaction Setup: The kinase, buffer, and various concentrations of the 1,2,4-triazole inhibitor are added to the wells of a microplate.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and the substrate. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™).[14]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.[12]
Conclusion
The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in numerous clinically successful drugs for a wide range of diseases is a testament to its favorable pharmacological properties. The ongoing research into novel 1,2,4-triazole derivatives promises the development of new therapeutic agents with improved efficacy, selectivity, and safety profiles for the treatment of fungal infections, cancer, and other challenging diseases. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their drug discovery and development endeavors.
References
- 1. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 10. [Antifungal susceptibility profiles of Candida species to triazole: application of new CLSI species-specific clinical breakpoints and epidemiological cutoff values for characterization of antifungal resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
The Triazole Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus, a five-membered aromatic ring with three nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. First synthesized in the late 19th century, this heterocyclic scaffold has proven to be a "privileged" structure, meaning it is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the development of a multitude of successful drugs and agrochemicals, spanning applications from antifungal and anticancer therapies to plant growth regulation. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of substituted 1,2,4-triazoles. It further details their mechanisms of action across various therapeutic areas and provides quantitative data and experimental protocols for the modern researcher.
A Historical Perspective: The Dawn of Heterocyclic Chemistry
The journey into the world of 1,2,4-triazoles began in an era of foundational discoveries in organic chemistry. The late 19th century was a period of intense investigation into the structure and synthesis of cyclic compounds. Chemists were moving beyond the realm of simple aliphatic and aromatic hydrocarbons to explore the vast and complex world of heterocycles—cyclic compounds containing atoms of at least two different elements.
It was within this scientific context that Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative in 1885. This seminal work laid the groundwork for what would become a vast and fruitful area of chemical research. Early efforts focused on elucidating the fundamental structure and reactivity of this novel ring system, establishing its aromatic character and inherent stability. These foundational studies were crucial for the later development of robust synthetic methods that would unlock the full potential of the 1,2,4-triazole core.
Foundational Synthetic Methodologies
The construction of the 1,2,4-triazole ring is achievable through several key named reactions, which have been refined over the decades. The Einhorn-Brunner and Pellizzari reactions are two of the most classical and enduring methods.
The Einhorn-Brunner Reaction
First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction synthesizes 1,2,4-triazoles from the acid-catalyzed condensation of diacylamines (imides) with hydrazines or their derivatives.[1][2][3]
A key consideration in this reaction is regioselectivity when an unsymmetrical imide is used. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon of the imide.[1] This means the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting triazole.
Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole
-
Materials: N-formylbenzamide (1.0 eq), Phenylhydrazine (1.0 eq), Glacial Acetic Acid.[4]
-
Procedure:
-
Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.[4]
-
Heat the mixture to reflux for 4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water to remove residual acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
The Pellizzari Reaction
Discovered by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide and an acylhydrazide to form a 1,2,4-triazole.[5] This method often requires high temperatures and can be performed neat or in a high-boiling solvent.[6]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
-
Materials: Benzamide (1.0 eq), Benzoylhydrazide (1.0 eq).[6]
-
Procedure:
-
Combine equimolar amounts of benzamide (1.21 g, 0.01 mol) and benzoylhydrazide (1.36 g, 0.01 mol) in a round-bottom flask.[4][6]
-
Heat the mixture in an oil bath to 220-250°C for 2-4 hours under a nitrogen atmosphere.[2][6] Water vapor will evolve as the reaction proceeds.
-
Monitor the reaction progress by TLC.
-
After cooling, the solidified product is pulverized.
-
Triturate the solid with a suitable solvent (e.g., ethanol) or wash with a dilute acid solution to remove impurities and unreacted starting materials.[2][4]
-
The crude product is then purified by recrystallization from ethanol or acetic acid.[6]
-
Biological Activities and Mechanisms of Action
The true value of the 1,2,4-triazole scaffold lies in the diverse biological activities exhibited by its substituted derivatives. This section explores their major applications in medicine and agriculture, supported by quantitative data.
Antifungal Activity
Perhaps the most well-known application of 1,2,4-triazoles is in the treatment of fungal infections. The "azole" class of antifungals, which includes prominent drugs like fluconazole and itraconazole, has revolutionized the management of mycoses.
Mechanism of Action: Triazole antifungals act as potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[10] The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to the inhibition of fungal growth and cell death.[7][9]
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives Against Fungal Pathogens
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans SC5314 | 1.52 | [11] |
| Itraconazole | Candida albicans | 1 | [12] |
| Compound 4s | Candida albicans SC5314 | 0.53 | [11] |
| Compound 4l | Candida albicans SC5314 | 0.51 | [11] |
| Compound 14l | Candida glabrata | 0.125 | [12] |
| Compound 20b | Candida albicans (Fluconazole-resistant) | 0.016 | [12] |
Anticancer Activity
Substituted 1,2,4-triazoles have emerged as a promising class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation. Marketed drugs like letrozole and anastrozole are aromatase inhibitors used in the treatment of hormone-responsive breast cancer.
Mechanism of Action: The anticancer effects of 1,2,4-triazoles are multi-faceted. They have been shown to act as:
-
Enzyme Inhibitors: Targeting key proteins involved in cancer progression, such as kinases (e.g., EGFR, BRAF), topoisomerases, and aromatase.[13][14][15]
-
Apoptosis Inducers: Triggering programmed cell death in cancer cells.[14]
-
Signaling Pathway Modulators: Interfering with critical pathways like NF-κB and MAPK, which regulate cell survival, proliferation, and inflammation.[16][17]
Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Doxorubicin | MCF-7 (Breast) | - | DNA Intercalator | [7] |
| Compound 17 | MCF-7 (Breast) | 0.31 | CDK2 Inhibition (Docking) | [7] |
| Compound 22 | Caco-2 (Colon) | 4.98 | CDK2 Inhibition (Docking) | [7] |
| Compound 8c | - | 3.6 | EGFR Inhibition | [13] |
| Compound 10a | MCF-7 (Breast) | 6.43 | Aromatase Inhibition (Design) | [1] |
| Compound 10a | Hela (Cervical) | 5.6 | Aromatase Inhibition (Design) | [1] |
| Compound TP6 | B16F10 (Melanoma) | 41.12 | - | [5] |
Anti-inflammatory Activity
The 1,2,4-triazole scaffold is also prevalent in compounds designed to combat inflammation. Many derivatives have been synthesized and evaluated as inhibitors of key inflammatory enzymes.
Mechanism of Action: A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[18][19] Beyond COX inhibition, some 1,2,4-triazole derivatives have been shown to modulate other inflammatory signaling cascades, including the p38 MAPK and NF-κB pathways, which control the expression of inflammatory cytokines like TNF-α and IL-6.[17][20]
Table 3: In Vitro Anti-inflammatory Activity (IC₅₀) of 1,2,4-Triazole Derivatives against COX Enzymes
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 14.7 | 0.045 | 326.67 | [18] |
| Diclofenac | 3.8 | 0.84 | 4.52 | [18] |
| Compound 14 | 13.5 | 0.04 | 337.5 | [18] |
| Compound 81c | >25 | 0.40 | >62.5 | [15] |
| Compound 21a | 9.15 | 2.13 | 4.3 | [18] |
| Compound 4f | - | 0.036 (p38α MAPK) | - | [17] |
Agricultural Applications
In agriculture, 1,2,4-triazoles are utilized both as fungicides and as plant growth regulators.
Mechanism of Action:
-
Fungicides: Similar to their medicinal counterparts, agricultural triazole fungicides like propiconazole inhibit ergosterol biosynthesis in pathogenic fungi, providing broad-spectrum disease control.[5][13]
-
Plant Growth Regulators: Compounds such as paclobutrazol (PBZ) act as antagonists of the plant hormone gibberellin.[1][7] PBZ inhibits the enzyme ent-kaurene oxidase, a key step in gibberellin biosynthesis.[1][7] This leads to reduced internodal growth, resulting in sturdier, more compact plants, and can also enhance root growth and fruit set.[4][7]
Visualizing the Science: Pathways and Workflows
To better illustrate the complex processes involved in the synthesis and application of 1,2,4-triazoles, the following diagrams have been generated using the DOT language.
Signaling Pathways
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. How Propiconazole Enhances Crop Protection Against Fungal Diseases [jindunchemical.com]
- 6. Triazole fungicides for agriculture - News - 湘硕化工 [solarchem.cn]
- 7. Paclobutrazol - Wikipedia [en.wikipedia.org]
- 8. omicsonline.org [omicsonline.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. benchchem.com [benchchem.com]
- 11. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. solutionsstores.com [solutionsstores.com]
- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MMB triazole analogs are potent NF-κB inhibitors and anti-cancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What Are The Properties And Usage of Propiconazole [agrogreat.com]
- 19. mdpi.com [mdpi.com]
- 20. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Mercapto-4-methyl-4H-1,2,4-triazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-4-methyl-4H-1,2,4-triazole is a versatile heterocyclic building block in organic synthesis, primarily utilized for the construction of a diverse range of biologically active molecules. Its unique structural features, including a reactive thiol group and a stable triazole core, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various derivatives, including thioethers and Schiff bases, and summarizes their reported biological activities.
Synthesis of the Core Building Block: this compound
The synthesis of this compound is typically achieved through a two-step process involving the preparation of an intermediate, 4-methyl-3-thiosemicarbazide, followed by its cyclization.
Diagrammatic Representation of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 4-Methyl-3-thiosemicarbazide
This protocol is adapted from a patented procedure for the synthesis of 4-methyl-3-thiosemicarbazide[1][2][3].
Materials:
-
Methylamine (40% aqueous solution)
-
Carbon disulfide (CS₂)
-
Triethylamine
-
Hydrazine hydrate (100%)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, combine methylamine and deionized water.
-
Prepare a mixture of carbon disulfide and triethylamine.
-
Slowly add the carbon disulfide/triethylamine mixture to the aqueous methylamine solution over a period of 1 hour, maintaining the reaction temperature between 25-30°C. This leads to the in situ formation of a methyldithiocarbamate quaternary ammonium salt[1].
-
In a separate flask, heat a solution of hydrazine hydrate in deionized water to approximately 100°C.
-
Add the reaction mixture from step 3 to the hot hydrazine hydrate solution over 1 hour, while simultaneously distilling off an equal volume of water.
-
After the addition is complete, continue to add water while distilling to remove volatile byproducts.
-
Cool the reaction mixture to induce crystallization of 4-methyl-3-thiosemicarbazide.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
Experimental Protocol: Synthesis of this compound
This protocol is a general method for the cyclization of 4-substituted thiosemicarbazides[4][5].
Materials:
-
4-Methyl-3-thiosemicarbazide
-
Sodium hydroxide (or potassium hydroxide) solution (e.g., 2N or 10%)
-
Concentrated hydrochloric acid (or acetic acid)
Procedure:
-
Dissolve 4-methyl-3-thiosemicarbazide in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid or acetic acid to a pH of 5-6 to precipitate the product.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the precipitate thoroughly with cold water and dry.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified compound.
Applications in Organic Synthesis: A Building Block for Diverse Heterocycles
This compound serves as a versatile precursor for the synthesis of various heterocyclic systems, primarily through reactions involving the nucleophilic thiol group and the triazole ring.
Synthesis of S-Substituted Thioether Derivatives
The thiol group of this compound can be readily alkylated to form a wide range of thioether derivatives. These S-substituted compounds have been investigated for their potential biological activities[6][7].
Caption: General scheme for the S-alkylation of this compound.
This protocol is based on a reported procedure for the S-alkylation of a similar triazole derivative[8].
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium hydroxide (or sodium hydroxide)
-
Ethanol (absolute)
Procedure:
-
Dissolve this compound in absolute ethanol containing a stoichiometric amount of potassium hydroxide to form the potassium thiolate salt in situ.
-
To this solution, add ethyl bromoacetate dropwise with stirring at room temperature.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated product, ethyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate, is collected by filtration.
-
Wash the product with water and recrystallize from ethanol to afford the pure thioether.
Synthesis of Schiff Bases
While this compound itself does not form Schiff bases directly, its 4-amino analogue is a common precursor for such derivatives. The following protocol for a related compound illustrates the general procedure[9][10][11].
Materials:
-
4-Amino-3-mercapto-5-substituted-1,2,4-triazole
-
Appropriate aromatic aldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 4-amino-3-mercapto-5-substituted-1,2,4-triazole in a minimal amount of ethanol.
-
Add a stoichiometric amount of the desired aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Upon cooling, the Schiff base product precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol or benzene-hexane mixture.
Biological Activities of Derivatives
Derivatives of 3-mercapto-1,2,4-triazoles are known to exhibit a wide range of biological activities. The introduction of different substituents via the thiol group can significantly modulate their pharmacological properties.
Antimicrobial Activity
S-substituted derivatives of 1,2,4-triazol-3-thiols have shown promising antimicrobial and antifungal activities. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Table 1: Antimicrobial Activity (MIC) of Selected 1,2,4-Triazole Derivatives
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| S-substituted 4-R-1,2,4-triazole-3-thiols | Escherichia coli | 31.25 - 62.5 | [7] |
| Staphylococcus aureus | 31.25 - 62.5 | [7] | |
| Pseudomonas aeruginosa | 31.25 - 62.5 | [7] | |
| Candida albicans | 31.25 - 62.5 | [7] | |
| Schiff bases of 4-amino-5-substituted-1,2,4-triazole-3-thiol | Staphylococcus aureus | 16 | [12] |
| Bacillus subtilis | 20 | [12] | |
| Escherichia coli | 25 | [12] | |
| Salmonella typhi | 31 | [12] | |
| 5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole | Staphylococcus aureus | 1 - 2 | [13] |
| Bacillus subtilis | 1 - 2 | [13] |
Anticancer Activity
Several S-substituted 3-mercapto-1,2,4-triazole derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.
Table 2: Anticancer Activity (IC₅₀) of Selected 1,2,4-Triazole Derivatives
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative | MCF-7 (Breast) | 0.31 | [14] |
| Caco-2 (Colon) | 4.98 | [14] | |
| S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles | HT-29 (Colon) | Varied | [15] |
| 1,2,4-triazole-thioether derivatives | PSA (in vitro) | 9.34 (EC₅₀) | [6] |
Note: The biological activities presented are for a range of 1,2,4-triazole derivatives and highlight the potential of this scaffold. Specific activities for derivatives of this compound would require targeted synthesis and screening.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide array of heterocyclic compounds. Its straightforward synthesis and the reactivity of its thiol group allow for the facile introduction of diverse functionalities, leading to molecules with significant potential in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile scaffold.
References
- 1. EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide - Google Patents [patents.google.com]
- 2. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. nepjol.info [nepjol.info]
- 11. researchgate.net [researchgate.net]
- 12. connectjournals.com [connectjournals.com]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 3-Mercapto-4-methyl-4H-1,2,4-triazole and its Derivatives
Introduction
3-Mercapto-4-methyl-4H-1,2,4-triazole and its derivatives are a significant class of heterocyclic compounds.[1] They exhibit a wide range of biological activities and are of interest in pharmaceutical research and development for their potential as antifungal, antimicrobial, and anti-proliferative agents.[1] The widespread application of triazole compounds necessitates robust and reliable analytical methods for their quantification in various matrices, including pharmaceutical formulations and biological samples.[2][3]
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of these compounds due to its high resolution, sensitivity, and adaptability.[2] This document provides a detailed application note and protocol for the quantitative analysis of this compound and its derivatives using HPLC with UV detection. The methodologies described are based on established methods for similar triazole compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Data Presentation: Chromatographic Conditions and Performance
The following tables summarize representative HPLC methods and performance data for the analysis of 3-mercapto-1,2,4-triazole and other relevant triazole derivatives, offering a comparative overview.
Table 1: HPLC Method Parameters for Triazole Analysis
| Parameter | Condition | Reference |
| Analyte | 3-Mercapto-1,2,4-triazole | [1][4] |
| HPLC Column | C18 or Newcrom R1 | [1][4] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS-compatibility) | [1][4] |
| Detection | UV | [1][2][3] |
| Analytes | Voriconazole, Posaconazole, Itraconazole | [2][3] |
| HPLC Column | C18 | [2][3] |
| Mobile Phase | Isocratic: Acetonitrile/Water | [2][3] |
| Detection | UV | [2][3] |
| Analytes | Paclobutrazol, Uniconazole | [5] |
| HPLC Column | Not Specified | [5] |
| Mobile Phase | Not Specified | [5] |
| Detection | Diode Array Detector (DAD) | [5] |
Table 2: Quantitative Performance Data for Triazole Analysis
| Parameter | Value | Analyte | Reference |
| Linear Range | 0.5 - 10 µg/mL | Triazole derivatives in biological matrices | [1] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | Triazole derivatives in biological matrices | [1] |
| Inter-day Precision | 1.9% to 8.5% | Triazole derivatives in biological matrices | [1] |
| Intra-day Precision | 4.6% to 5.2% | Triazole derivatives in biological matrices | [1] |
| Linear Range | 0.78 - 50 µg/mL | 3-amino-5-mercapto-1,2,4-triazole (with fluorescence detection) | [1][6] |
| Limit of Detection (LOD) | 0.05 µg/mL | 3-amino-5-mercapto-1,2,4-triazole (with fluorescence detection) | [1][6] |
| Linearity | Excellent over 0.1-1 mg/L | Paclobutrazol and Uniconazole | [5] |
Experimental Protocols
This section details the methodologies for the HPLC analysis of this compound.
Protocol 1: Reversed-Phase HPLC for this compound
This protocol is suitable for the analysis of this compound in pharmaceutical formulations and other relatively clean sample matrices.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm) or Newcrom R1 column[1][4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A common starting point is a 60:40 (v/v) acetonitrile:water mixture.[3] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (typically around 220-260 nm for triazoles).
-
Injection Volume: 10-20 µL
3. Standard Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.
4. Sample Preparation:
-
Dissolve the sample accurately in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
5. Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples onto the column.
-
Identify and quantify the analyte peak based on the retention time and calibration curve.
Protocol 2: HPLC Analysis of Triazole Derivatives in Biological Matrices (e.g., Plasma/Serum)
This protocol involves a sample clean-up step to remove proteins and other interfering substances from biological samples.
1. Instrumentation and Materials:
-
Same as Protocol 1.
-
Centrifuge
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 1 mL of acetonitrile.[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[1]
-
Inject the filtered supernatant into the HPLC system.
3. Standard and Chromatographic Conditions:
-
Follow the standard preparation and chromatographic conditions as described in Protocol 1. Calibration standards should be prepared by spiking a drug-free biological matrix with the standard compound and processing them in the same way as the samples.
4. Optional Derivatization for Fluorescence Detection: For enhanced sensitivity, especially at low concentrations in biological fluids, pre-column derivatization with a fluorescent tag can be employed. This involves reacting the thiol group of the mercapto-triazole with a fluorescent probe.
-
Reduction Step: Treat the sample with tributylphosphine (TBP) to reduce any disulfide bonds that may have formed.[1][6]
-
Protein Precipitation: Precipitate proteins with acetonitrile as described above.[1][6]
-
Derivatization: Perform pre-column derivatization of the supernatant using a thiol-reactive fluorescent probe like monobromobimane (MBB).[1][6]
-
HPLC Analysis: Analyze the derivatized sample using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the HPLC analysis of this compound.
Caption: General experimental workflow for HPLC analysis.
Caption: Workflow for sample preparation from biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Mercapto-4-methyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 3-Mercapto-4-methyl-4H-1,2,4-triazole as a versatile starting material. The methodologies outlined below focus on the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Introduction
This compound is a key building block in the synthesis of a variety of fused heterocyclic systems. The presence of a reactive thiol group and the nitrogen atoms of the triazole ring allows for versatile synthetic transformations. This document details two primary synthetic strategies: the synthesis of S-substituted triazole derivatives and their subsequent cyclization to form thiazolo[3,2-b][1][2][3]triazoles, and the one-pot synthesis of triazolo[3,4-b][1][3][4]thiadiazines. These heterocyclic cores are prevalent in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Methodology 1: Synthesis of Thiazolo[3,2-b][1][2][3]triazoles via S-Alkylation and Cyclization
This two-step methodology involves the initial S-alkylation of this compound with an α-halo ketone, followed by an acid-catalyzed intramolecular cyclization to yield the fused thiazolo[3,2-b][1][2][3]triazole ring system.
References
- 1. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application of 3-Mercapto-4-methyl-4H-1,2,4-triazole in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The 1,2,4-triazole nucleus is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Among these, compounds derived from the 3-Mercapto-4-methyl-4H-1,2,4-triazole scaffold have emerged as a promising class of agents in anticancer drug discovery.[3][4] These heterocyclic compounds serve as versatile building blocks for the synthesis of novel molecules with potent cytotoxic effects against various cancer cell lines. This document provides an overview of their application, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and workflows.
The anticancer potential of these derivatives is often attributed to their ability to induce apoptosis, a form of programmed cell death, through various cellular mechanisms.[3] Structure-activity relationship (SAR) studies reveal that the cytotoxic effects are highly dependent on the specific substitutions on the triazole core, influencing their potency and selectivity against different cancer types.[4]
Data Presentation
The cytotoxic activity of various derivatives of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the IC50 values for several derivatives from various studies.
Table 1: Cytotoxicity of N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide Derivatives [3]
| Compound | R-group (Substitution on Phenyl Ring) | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | U87 (Glioblastoma) IC50 (µM) |
| 3a | 2-Cl | 4.1 ± 0.8 | >50 | >50 |
| 3b | 3-Cl | 3.8 ± 0.7 | 45.2 ± 3.9 | 48.1 ± 4.2 |
| 3c | 4-Cl | 3.2 ± 0.6 | 39.8 ± 3.1 | 41.5 ± 3.8 |
| Doxorubicin | (Reference Drug) | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 ± 0.5 |
Table 2: Cytotoxicity of various 1,2,4-triazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Mercapto-1,2,4-Triazole | Derivative with 3,4,5-trimethoxy moiety | SKOV3 (Ovarian Cancer) | 3.02 | [5] |
| 1,2,4-Triazole Conjugate | Compound 17 | MCF-7 (Breast Cancer) | 0.31 | [6] |
| 1,2,4-Triazole Conjugate | Compound 22 | MCF-7 (Breast Cancer) | 0.31 | [6] |
| 1,2,4-Triazole Conjugate | Compound 25 | Caco-2 (Colon Cancer) | 4.98 | [6] |
| 1,2,4-Triazole Hydrazone | Compound 14 | IGR39 (Melanoma) | ~2-17 | [7] |
| 1,2,4-Triazole Hydrazone | Compound 18 | MDA-MB-231 (Breast Cancer) | ~2-17 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of biological data. Below are representative protocols for the evaluation of the anticancer activities of this compound derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO))[5]
-
96-well flat-bottom sterile microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Assay Buffer
-
96-well plate (black plate for fluorescent assay)
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Cell Lysis: After treating cells with the test compound for the desired time, harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2X reaction buffer containing 10 mM DTT.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., 4 mM Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm for the pNA-based assay or fluorescence at Ex/Em = 380/460 nm for the AMC-based assay.[9]
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay is used to detect the disruption of mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye
-
Treated and untreated cells
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time. Include a positive control (e.g., CCCP, a protonophore that depolarizes the mitochondrial membrane).
-
JC-1 Staining: After treatment, harvest the cells and resuspend them in media containing JC-1 dye (typically 1-10 µM). Incubate for 15-30 minutes at 37°C in the dark.[1]
-
Washing: Wash the cells with PBS to remove the excess dye.
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria and emits red fluorescence (FL2 channel). In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence (FL1 channel).[1]
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.
-
-
Data Analysis: Quantify the shift from red to green fluorescence as an indicator of mitochondrial membrane depolarization and apoptosis induction.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the anticancer drug discovery of this compound derivatives.
Caption: General experimental workflow for anticancer drug discovery.
Caption: Intrinsic apoptosis signaling pathway.
Caption: Extrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: Synthesis and Application of Metal Complexes with 3-Mercapto-1,2,4-Triazole Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Metal complexes derived from 3-mercapto-1,2,4-triazole and its Schiff base derivatives have garnered significant attention due to their diverse pharmacological activities, including potent antimicrobial, antifungal, and anticancer properties.[3][4] The coordination of a metal ion can significantly enhance the biological efficacy of the parent ligand, a principle explained by chelation theory.[5]
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of these metal complexes, with a focus on their use in drug development. Detailed protocols and quantitative data are presented to facilitate reproducibility and further investigation.
Ligand Coordination and Complex Formation
The 3-mercapto-1,2,4-triazole moiety and its derivatives, particularly Schiff bases formed from 4-amino-3-mercapto-1,2,4-triazole, are versatile ligands. They can coordinate with metal ions in several ways, primarily acting as bidentate or tridentate ligands. Coordination typically involves the sulfur atom of the mercapto group (often in its deprotonated thiol form) and one or more nitrogen atoms from the triazole ring or the azomethine group (-C=N-) of the Schiff base.[3] This chelation results in the formation of stable, often colored, metal complexes.[3]
Fig. 1: Ligand-Metal Coordination.
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the synthesis of Schiff base ligands derived from 4-amino-5-mercapto-1,2,4-triazole and their subsequent complexation with transition metals.
General Workflow for Synthesis and Characterization
The overall process involves the synthesis of the Schiff base ligand followed by its reaction with a metal salt to form the complex. The resulting product is then purified and characterized using various analytical techniques.
Fig. 2: General Experimental Workflow.
Protocol: Synthesis of a Triazole Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand by condensing a substituted salicylaldehyde with 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol.[3]
-
Materials:
-
4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
-
Substituted Salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)
-
Methanol or Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve the substituted salicylaldehyde (1.0 mmol) in hot methanol (20 mL).
-
In a separate flask, dissolve 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (1.0 mmol) in hot methanol (20 mL).
-
Add the aldehyde solution to the triazole solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours. The formation of a colored precipitate indicates product formation.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the product with cold methanol and then diethyl ether to remove unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
-
Protocol: Synthesis of a Metal(II) Complex
This protocol describes the general method for complexing the synthesized Schiff base ligand with a divalent metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II)).[3]
-
Materials:
-
Synthesized Schiff Base Ligand (as prepared in 3.2)
-
Metal(II) Acetate or Chloride Hydrate (e.g., Co(CH₃COO)₂·4H₂O, NiCl₂·6H₂O)
-
Methanol or Ethanol (absolute)
-
-
Procedure:
-
Dissolve the Schiff base ligand (1.0 mmol) in hot methanol (20 mL).
-
In a separate flask, dissolve the metal(II) salt (1.0 mmol for a 1:1 complex, or 0.5 mmol for a 1:2 complex) in methanol (20 mL).
-
Add the metal salt solution dropwise to the ligand solution while stirring vigorously.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Collect the resulting colored precipitate by vacuum filtration.
-
Wash the complex thoroughly with methanol to remove any unreacted precursors.
-
Dry the final metal complex in a vacuum oven at 60-70 °C.
-
Quantitative Data Summary
The following tables summarize representative data for a series of synthesized Schiff base ligands and their Co(II), Ni(II), Cu(II), and Zn(II) complexes.[3]
Table 1: Physicochemical Data for Synthesized Schiff Base Ligands [3]
| Compound ID | Ligand Name/Substituent | Yield (%) | M.P. (°C) | Color |
|---|---|---|---|---|
| HL¹ | 2-ethoxy-salicylaldehyde | 81 | 94-96 | Pale Yellow |
| HL² | 4-bromo-salicylaldehyde | 79 | 97-99 | Orange |
| HL³ | 4-nitro-salicylaldehyde | 87 | 100-102 | Yellow |
Table 2: Physicochemical and FT-IR Data for a Representative Co(II) Complex [3]
| Complex Formula | Yield (%) | M.P. (°C) | Color | ν(C=N) cm⁻¹ | ν(M-N) cm⁻¹ | ν(M-S) cm⁻¹ |
|---|
| [Co(L¹)(H₂O)(CH₃COO)] | 70 | 160-163 | Light Red | ~1605 | ~510 | ~420 |
Note: In the complex, the C=N (azomethine) stretching frequency typically shifts to a lower wavenumber compared to the free ligand, indicating coordination of the nitrogen atom to the metal center. The appearance of new bands in the far-IR region (ν(M-N) and ν(M-S)) confirms the formation of coordination bonds.
Applications in Drug Development: Anticancer Activity
Metal complexes of 3-mercapto-1,2,4-triazole derivatives have demonstrated promising anticancer activity against various human carcinoma cell lines.[3][6] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[6][7]
Studies suggest that these complexes can trigger apoptosis through pathways involving the generation of reactive oxygen species (ROS), leading to mitochondrial membrane damage and subsequent activation of the caspase cascade.[6] Some complexes may also arrest the cell cycle at specific phases, inhibiting DNA synthesis and cell proliferation.[6]
Fig. 3: Proposed Anticancer Mechanism.
Conclusion
The synthesis of metal complexes with 3-mercapto-1,2,4-triazole-based ligands offers a fertile ground for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with the significant biological activities observed, make these compounds highly attractive for further research in medicinal chemistry and drug discovery. The provided protocols and data serve as a foundational guide for researchers aiming to explore this promising class of metallodrugs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and biological activity of metal complexes of 4-ethyl vanillideneamino-3-methyl-5-mercapto-1,2,4-triazole | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. A zinc Schiff base complex inhibits cancer progression both in vivo and in vitro by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Mercapto-4-methyl-4H-1,2,4-triazole (MMT) in Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Mercapto-4-methyl-4H-1,2,4-triazole (MMT) as a corrosion inhibitor, particularly for mild steel and copper alloys in acidic and neutral environments. This document outlines the mechanism of action, experimental protocols for evaluation, and expected outcomes, supported by quantitative data from scientific literature.
Introduction to this compound (MMT) as a Corrosion Inhibitor
This compound, a heterocyclic compound containing nitrogen and sulfur atoms, has demonstrated significant potential as a corrosion inhibitor. Its efficacy is attributed to the presence of multiple adsorption centers (N and S atoms) and the π-electrons in the triazole ring. These features enable the MMT molecule to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This protective layer impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, thus effectively reducing the overall corrosion rate. The inhibition mechanism is generally considered to be a mixed-type, affecting both anodic and cathodic processes, and involves both physisorption (electrostatic interaction) and chemisorption (covalent bonding) on the metal surface.
Quantitative Data Presentation
The following tables summarize the corrosion inhibition efficiency of MMT and its derivatives under various experimental conditions, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) techniques.
Table 1: Inhibition Efficiency of a 5-Mercapto-1,2,4-triazole Derivative on Mild Steel in 1 M HCl
(Data adapted from a study on a closely related derivative, 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone)[1]
| Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |
| 100 | 303 | 85.2 |
| 200 | 303 | 90.5 |
| 300 | 303 | 93.8 |
| 400 | 303 | 95.6 |
| 500 | 303 | 97.0 |
| 500 | 313 | 94.1 |
| 500 | 323 | 90.3 |
| 500 | 333 | 86.5 |
Table 2: Electrochemical Polarization Parameters for 4-methyl-4H-1,2,4-triazole-3-thiol on Mild Steel in 0.1 M H₂SO₄
(Data from a study on a closely related compound)
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| 0 | -485 | 185.3 | - |
| 1 x 10⁻⁴ | -478 | 45.2 | 75.6 |
| 1 x 10⁻³ | -472 | 19.8 | 89.3 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for 4-amino-3-methyl-1,2,4-triazole-5-thione on Brass in 3% NaCl
(Data from a study on a closely related compound)[2]
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 | 1.25 | 112 | - |
| 1 x 10⁻⁶ | 2.89 | 85 | 56.7 |
| 1 x 10⁻⁵ | 5.67 | 62 | 77.9 |
| 1 x 10⁻⁴ | 10.23 | 49 | 87.8 |
Experimental Protocols
Detailed methodologies for key experiments in corrosion inhibition studies are provided below.
Protocol 1: Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency of MMT by measuring the mass loss of a metal coupon over time.
Materials:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Corrosive solution (e.g., 1 M HCl, 3.5% NaCl)
-
This compound (MMT)
-
Analytical balance (±0.1 mg)
-
Polishing paper (e.g., silicon carbide grits)
-
Acetone, distilled water
-
Thermostatic water bath
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper, rinse with distilled water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial mass (W_initial).
-
Solution Preparation: Prepare the corrosive solution with and without various concentrations of MMT.
-
Immersion: Suspend each coupon in a beaker containing the test solution using a glass hook. Ensure the coupon is fully immersed. Place the beakers in a thermostatic water bath to maintain a constant temperature.
-
Exposure: Leave the coupons immersed for a predetermined period (e.g., 24, 48, 72 hours).
-
Cleaning: After the immersion period, remove the coupons, rinse with distilled water, and clean with a soft brush to remove corrosion products. Further chemical cleaning may be necessary depending on the metal and corrosive medium.
-
Final Weighing: Dry the cleaned coupons in a desiccator and re-weigh them to obtain the final mass (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ), where k is a constant (8.76 × 10⁴), ΔW is in grams, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.
-
Protocol 2: Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to understand the inhibition mechanism (anodic, cathodic, or mixed-type).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal specimen (e.g., mild steel rod)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive solution with and without MMT
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.
-
Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE. Add the test solution.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by measuring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached.
-
Potentiodynamic Scan: Perform the potentiodynamic scan by applying a potential range (e.g., ±250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrochemical processes at the metal/solution interface and to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as in Protocol 2)
-
Corrosive solution with and without MMT
Procedure:
-
Cell Setup and Stabilization: Prepare the electrodes and assemble the cell as described in Protocol 2. Allow the system to stabilize at OCP.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
Visualizations
Experimental Workflow for Corrosion Inhibition Studies
Caption: Workflow for evaluating MMT as a corrosion inhibitor.
Proposed Mechanism of Corrosion Inhibition by MMT
Caption: Mechanism of MMT corrosion inhibition on a metal surface.
Surface Analysis
To visualize the formation of the protective film and understand the surface morphology after corrosion inhibition, the following techniques are recommended:
-
Scanning Electron Microscopy (SEM): SEM analysis of a metal surface exposed to the corrosive medium without an inhibitor will typically show a rough and damaged surface with pits and cracks. In contrast, the surface of a metal protected by MMT is expected to be much smoother, indicating the formation of a protective layer that prevents aggressive attack from the corrosive environment.
-
Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface, allowing for the quantitative measurement of surface roughness. A significant decrease in the average surface roughness of the metal treated with MMT compared to the untreated metal in the corrosive solution confirms the formation of a uniform and protective inhibitor film.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the elemental composition of the protective film on the metal surface. The detection of N 1s and S 2p peaks in the XPS spectrum of the inhibited metal surface would confirm the adsorption of MMT molecules. The binding energies of these peaks can also provide insights into the nature of the chemical bonds formed between the inhibitor and the metal atoms, helping to distinguish between physisorption and chemisorption.
References
Application Notes and Protocols for Pharmacokinetic Profiling of Novel 1,2,4-Triazole Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore found in numerous clinically significant drugs, particularly antifungal and anticancer agents.[1][2] Developing novel 1,2,4-triazole candidates requires a thorough understanding of their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME).[3][4] Early and comprehensive ADME profiling is essential for selecting candidates with favorable drug-like properties, optimizing dosing regimens, and minimizing the risk of failure in later clinical stages.[4][5]
These application notes provide detailed protocols for key in vitro and in vivo pharmacokinetic assays tailored for the evaluation of novel 1,2,4-triazole drug candidates.
Section 1: Key In Vitro ADME Profiling Protocols
A standard suite of in vitro ADME assays should be conducted early in the drug discovery process to identify potential liabilities and guide compound optimization.[5][6]
Workflow for In Vitro ADME Screening
The following diagram illustrates a typical workflow for the initial pharmacokinetic screening of drug candidates.
Protocol 1: Metabolic Stability Assay in Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) and predict the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes. The liver is the primary organ for drug metabolism.[7]
Materials:
-
Test 1,2,4-triazole compound
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
Acetonitrile (ACN) with internal standard (for quenching and analysis)
-
96-well incubation plates
-
LC-MS/MS system
Experimental Workflow Diagram:
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, add phosphate buffer, the liver microsome suspension (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[8]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should be run in parallel.[8]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[8]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.
Protocol 2: Plasma Protein Binding (PPB) Assay
Objective: To determine the fraction of the drug that is bound to plasma proteins, as only the unbound (free) drug is generally available to exert its pharmacological effect.[9][10] Equilibrium dialysis is considered the gold standard method.[11][12]
Materials:
-
Test 1,2,4-triazole compound
-
Plasma (human, rat, mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (MWCO 8-14 kDa)[9][11]
-
Control compounds (e.g., Warfarin - high binding, Metoprolol - low binding)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and spike it into plasma to achieve the desired final concentration (e.g., 1-5 µM).[12]
-
Add the compound-spiked plasma to the donor chamber of the RED device insert.[9][10]
-
Add an equal volume of PBS to the corresponding receiver (buffer) chamber.[9]
-
Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[9][10]
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate measurement, matrix-match the samples: add blank plasma to the buffer aliquot and PBS to the plasma aliquot.
-
Precipitate proteins from both samples by adding cold acetonitrile with an internal standard.
-
Centrifuge and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
Calculate the percentage of unbound and bound drug.
Protocol 3: Cytochrome P450 (CYP450) Inhibition Assay
Objective: To assess the potential of a drug candidate to inhibit major CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is a primary cause of drug-drug interactions (DDIs).[13][14][15]
Materials:
-
Test 1,2,4-triazole compound
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, Midazolam for 3A4)
-
NADPH regenerating system
-
Positive control inhibitors (e.g., Ketoconazole for CYP3A4)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test compound.
-
In an incubation plate, combine buffer, HLM (or recombinant enzyme), and the test compound (or control inhibitor) at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Add the specific CYP probe substrate to the wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (within the linear range of metabolite formation).
-
Terminate the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.[15]
Section 2: In Vivo Pharmacokinetic Study Protocol
Objective: To characterize the pharmacokinetic profile of a lead 1,2,4-triazole candidate in a relevant animal model (typically rodents) after intravenous (IV) and oral (PO) administration. This allows for the determination of key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[16][17]
General Procedure:
-
Animal Model: Use healthy, adult male Sprague-Dawley rats or BALB/c mice.
-
Dose Formulation: Prepare the compound in a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., 0.5% methylcellulose) administration.
-
Drug Administration:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Sample Collection: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the drug in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Section 3: Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Example In Vitro ADME Profile of Novel 1,2,4-Triazole Candidates
| Parameter | Compound A | Compound B | Fluconazole (Reference) |
| Solubility (µM) at pH 7.4 | 150 | 45 | >200 |
| LogD at pH 7.4 | 2.1 | 3.5 | 0.5 |
| Human Microsomal Stability (t½, min) | 45 | 12 | >120[18] |
| Human Plasma Protein Binding (%) | 85% | 99.2% | ~12%[18][19] |
| CYP3A4 Inhibition (IC50, µM) | >50 | 2.5 | >50 |
| CYP2C9 Inhibition (IC50, µM) | 25 | 8.1 | >50 |
Table 2: Example In Vivo Pharmacokinetic Parameters in Rats
Parameters derived from a 2 mg/kg IV dose and a 10 mg/kg PO dose.
| Parameter | Unit | Compound A | Posaconazole (Reference) |
| Clearance (CL) | mL/min/kg | 15 | 7.3 - 9.7 (L/h)[20] |
| Volume of Distribution (Vdss) | L/kg | 2.5 | High |
| Terminal Half-Life (t½) | h | 4.2 | ~35[21] |
| Cmax (PO) | ng/mL | 850 | Variable[22] |
| Tmax (PO) | h | 1.0 | 3 - 5[21] |
| AUC0-inf (PO) | h*ng/mL | 4200 | Variable[22] |
| Oral Bioavailability (F%) | % | 65 | Low, variable[21] |
Note: Posaconazole data is from human studies and is presented for comparative context.[20][21][22]
Section 4: Mechanistic Visualization
Understanding the mechanism of action is complementary to pharmacokinetic profiling. For many antifungal 1,2,4-triazoles, the target is Lanosterol 14α-demethylase in the ergosterol biosynthesis pathway.
References
- 1. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In Vitro ADME Assays [conceptlifesciences.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. mttlab.eu [mttlab.eu]
- 9. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. enamine.net [enamine.net]
- 12. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 13. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 15. enamine.net [enamine.net]
- 16. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 17. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. japer.in [japer.in]
- 20. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Posaconazole - Wikipedia [en.wikipedia.org]
- 22. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3-Mercapto-4-methyl-4H-1,2,4-triazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Mercapto-4-methyl-4H-1,2,4-triazole. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and reliable method for synthesizing this compound involves a two-step process.[1] The first step is the synthesis of the intermediate, 4-methyl-3-thiosemicarbazide, by reacting methylamine with carbon disulfide, followed by the addition of hydrazine.[2][3] The second step is the alkaline cyclization of the 4-methyl-3-thiosemicarbazide intermediate to yield the final this compound product.[1]
Q2: What are the key physical properties of this compound?
A2: this compound is typically a white to light yellow powder or crystal. Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C3H5N3S | [4][5][6] |
| Molar Mass | 115.16 g/mol | [4][5][6] |
| Melting Point | 165-169 °C | [4][5] |
| Appearance | White to light yellow powder/crystal |
Q3: What are the expected physical properties of the intermediate, 4-methyl-3-thiosemicarbazide?
A3: 4-Methyl-3-thiosemicarbazide is a white, odorless solid.[7] Its key properties are listed below.
| Property | Value | Reference |
| Molecular Formula | C2H7N3S | [7] |
| Molar Mass | 105.16 g/mol | [7] |
| Melting Point | 135-138 °C | [7] |
| Appearance | White, odorless solid | [7] |
Q4: What are the typical characterization techniques used for the final product?
A4: The structure and purity of this compound are typically confirmed using various spectroscopic methods, including:
-
1H NMR Spectroscopy: To identify the chemical environment of the protons.
-
13C NMR Spectroscopy: To identify the chemical environment of the carbon atoms.
-
FT-IR Spectroscopy: To identify functional groups present in the molecule. A characteristic peak for the S-H bond may be observed around 2555 cm⁻¹. The N=N double bond of the triazole ring can show a strong peak around 1260 cm⁻¹.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low yield of 4-methyl-3-thiosemicarbazide (Intermediate)
| Possible Cause | Suggested Solution |
| Incomplete reaction of methylamine and carbon disulfide. | Ensure the reaction temperature is maintained between 25-35 °C during the addition of carbon disulfide.[2][3] The reaction is exothermic, so proper cooling is crucial. Stir the reaction mixture for an additional hour after the addition is complete to ensure full conversion. |
| Loss of product during workup. | The product, 4-methyl-3-thiosemicarbazide, is water-soluble. When washing the crude product, use chilled deionized water and minimize the volume to reduce loss.[3] |
| Side reactions. | The reaction of the in situ generated methyldithiocarbamate with hydrazine should be carried out at a controlled temperature, typically around 95-100 °C, to minimize the formation of byproducts.[2][8] |
Problem 2: Low yield of this compound (Final Product)
| Possible Cause | Suggested Solution |
| Incomplete cyclization. | Ensure the reflux time in the alkaline solution (e.g., 2N NaOH) is sufficient, typically 3-6 hours.[1] Monitor the reaction progress by TLC. |
| Incorrect pH for precipitation. | The final product is precipitated by acidifying the reaction mixture. The optimal pH for precipitation is typically around 5-6.[1] Use a pH meter for accurate adjustment. |
| Product loss during recrystallization. | Choose an appropriate solvent for recrystallization, such as an ethanol-water mixture.[1] Avoid using an excessive volume of solvent. |
Problem 3: Product is impure or discolored
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials or intermediates. | Recrystallize the crude product from a suitable solvent system. For persistent impurities, column chromatography may be necessary. |
| Formation of colored byproducts. | During the synthesis, oxidative side reactions can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen) can help minimize this. |
| Decomposition. | Avoid excessive heating during the reaction and purification steps, as triazole compounds can be susceptible to thermal decomposition. |
Experimental Protocols
Synthesis of 4-methyl-3-thiosemicarbazide (Intermediate)
This protocol is adapted from a patented procedure.[2][3]
Materials:
-
Methylamine (40% aqueous solution)
-
Carbon disulfide (CS₂)
-
Triethylamine
-
Hydrazine hydrate (100%)
-
Deionized water
Procedure:
-
In a three-necked flask, combine 40% methylamine, deionized water, and triethylamine.
-
Cool the mixture and add carbon disulfide dropwise over 1 hour, maintaining the temperature between 30-35 °C.
-
Stir the reaction mixture for an additional hour at 30 °C.
-
In a separate flask, heat a mixture of hydrazine hydrate and deionized water to 95-100 °C under an inert atmosphere.
-
Add the reaction mixture from step 3 to the hot hydrazine solution over 1 hour.
-
Cool the reaction mixture to 65 °C and seed with a few crystals of 4-methyl-3-thiosemicarbazide.
-
Slowly cool the mixture to 0 °C and stir for 1 hour.
-
Filter the precipitate, wash with chilled deionized water, and dry in vacuo.
Expected Yield: ~81%[3]
Synthesis of this compound (Final Product)
This protocol is adapted from the synthesis of the 4-n-butyl analogue.[1]
Materials:
-
4-methyl-3-thiosemicarbazide
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Suspend 4-methyl-3-thiosemicarbazide in a 2 M aqueous solution of sodium hydroxide in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux and maintain for 3-6 hours. The evolution of hydrogen sulfide gas may be observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
In an ice bath, carefully acidify the cooled solution to a pH of approximately 5-6 with concentrated hydrochloric acid, while stirring.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be recrystallized from an ethanol-water mixture for further purification.
Data Presentation
Table 1: Reactant Quantities and Conditions for 4-methyl-3-thiosemicarbazide Synthesis
| Reactant | Molar Ratio | Typical Quantity (for ~0.5 mol scale) | Conditions |
| Methylamine (40%) | 1.2 | ~94 g | 30-35 °C |
| Carbon Disulfide | 1 | ~38 g | Added dropwise |
| Triethylamine | 1.1 | ~55 g | - |
| Hydrazine Hydrate | 1 | ~25 g | Added to at 95-100 °C |
Table 2: Summary of Reaction Parameters for Cyclization
| Parameter | Recommended Value | Notes |
| Base Concentration | 2 M NaOH | A higher concentration may lead to degradation. |
| Reflux Time | 3-6 hours | Monitor by TLC for completion. |
| Precipitation pH | 5-6 | Crucial for maximizing yield. |
| Recrystallization Solvent | Ethanol/Water | Adjust the ratio for optimal crystallization. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chembk.com [chembk.com]
- 5. 4-メチル-4H-1,2,4-トリアゾール-3-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Common side products in 3-mercapto-1,2,4-triazole synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-mercapto-1,2,4-triazole. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions to minimize side product formation and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-mercapto-1,2,4-triazole?
The most prevalent and established method for the synthesis of 3-mercapto-1,2,4-triazole and its derivatives is the cyclization of a corresponding acylthiosemicarbazide.[1] This typically involves the reaction of thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclization. A common approach is the reaction of thiocarbohydrazide with formic acid.[2]
Q2: What are the primary side products I should be aware of during the synthesis of 3-mercapto-1,2,4-triazole?
The most significant side product in the synthesis of 3-mercapto-1,2,4-triazole is the isomeric 2-amino-1,3,4-thiadiazole. The formation of this side product is highly dependent on the reaction conditions, particularly the pH.
Q3: How do reaction conditions influence the formation of the desired 3-mercapto-1,2,4-triazole versus the 1,3,4-thiadiazole side product?
The pH of the reaction medium is the critical factor. Alkaline (basic) conditions strongly favor the formation of the desired 3-mercapto-1,2,4-triazole.[3] Conversely, acidic conditions promote the formation of the 2-amino-1,3,4-thiadiazole side product. Therefore, careful control of pH is essential for a successful synthesis.
Q4: Can other side products be formed?
Besides the 1,3,4-thiadiazole isomer, other potential impurities can include unreacted starting materials such as thiocarbohydrazide or the acylating agent. In some cases, oxidative side reactions can lead to the formation of disulfide derivatives of 3-mercapto-1,2,4-triazole, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield of 3-Mercapto-1,2,4-triazole and Presence of a Major Impurity
Symptoms:
-
The overall yield of the product after purification is significantly lower than expected.
-
Spectroscopic analysis (e.g., NMR, Mass Spectrometry) of the crude product indicates the presence of a major impurity with the same molecular weight as the desired product.
Possible Cause: The primary cause is likely the formation of the 2-amino-1,3,4-thiadiazole side product due to acidic reaction conditions.
Solutions:
-
pH Control: Ensure the cyclization step is performed under alkaline conditions. The use of aqueous sodium hydroxide or potassium hydroxide is recommended.[2]
-
Order of Reagent Addition: When starting from a carboxylic acid and thiosemicarbazide, the initial acylation can be performed under neutral or slightly acidic conditions, but the subsequent cyclization must be carried out in a basic medium.
-
Purification: If the side product has already formed, separation can be challenging due to similar polarities. Careful column chromatography or fractional crystallization may be required.[4]
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
-
TLC analysis of the crude product shows spots corresponding to the starting materials (e.g., thiocarbohydrazide, formic acid).
-
The melting point of the purified product is broad and lower than the literature value.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Improper stoichiometry of reactants.
Solutions:
-
Reaction Time and Temperature: Ensure the reaction is carried out for the recommended duration and at the appropriate temperature. For the cyclization of acylthiosemicarbazides, refluxing for several hours is common.[2]
-
Stoichiometry: Use a slight excess of the acylating agent (e.g., formic acid) to ensure complete consumption of the thiocarbohydrazide.
-
Work-up Procedure: An effective work-up is crucial. Washing the crude product with water can help remove unreacted water-soluble starting materials.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Catalyst/Medium | Predominant Product | Side Product(s) | Reference |
| Alkaline (e.g., NaOH, KOH) | 3-Mercapto-1,2,4-triazole | Minimal 1,3,4-thiadiazole, unreacted starting materials | [2] |
| Acidic (e.g., H₂SO₄, HCl) | 2-Amino-1,3,4-thiadiazole | 3-Mercapto-1,2,4-triazole, unreacted starting materials | [1] |
| Neutral (Heat) | Mixture of 1,2,4-triazole and 1,3,4-thiadiazole | Unreacted starting materials |
Experimental Protocols
Optimized Protocol for the Synthesis of 3-Mercapto-1,2,4-triazole
This protocol is designed to maximize the yield of 3-mercapto-1,2,4-triazole while minimizing the formation of the 1,3,4-thiadiazole side product.
Materials:
-
Thiocarbohydrazide
-
Formic acid (88%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Activated charcoal
Procedure:
-
Acylation: In a round-bottom flask equipped with a reflux condenser, a mixture of thiocarbohydrazide (0.1 mol) and formic acid (0.12 mol) is heated under reflux for 4-6 hours.
-
Removal of Excess Acid: After reflux, the excess formic acid is removed by distillation under reduced pressure.
-
Cyclization: The resulting crude product is cooled to room temperature. A solution of 2N sodium hydroxide (100 mL) is added, and the mixture is refluxed for an additional 2-3 hours.[5]
-
Precipitation: The reaction mixture is cooled in an ice bath and then acidified with dilute hydrochloric acid to a pH of 5-6.
-
Isolation: The precipitated white solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.[4]
-
Visualizations
Caption: Reaction pathway for the synthesis of 3-mercapto-1,2,4-triazole.
Caption: Troubleshooting workflow for low yield in 3-mercapto-1,2,4-triazole synthesis.
References
Technical Support Center: Purification of 3-Mercapto-4-methyl-4H-1,2,4-triazole
This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Mercapto-4-methyl-4H-1,2,4-triazole. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Troubleshooting
Q1: My this compound is not crystallizing from solution. What should I do?
A1: Failure to crystallize can be frustrating, but several techniques can induce crystal formation:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline product, add a tiny "seed" crystal to the solution to act as a template.
-
Concentration: Your solution might be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Lower Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes trap impurities.
-
Q2: My product "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" happens when the compound comes out of solution at a temperature above its melting point. Here’s how to address it:
-
Re-dissolve and Cool Slowly: Reheat the solution and add more solvent until the oil completely redissolves. Then, allow the solution to cool much more slowly to encourage the formation of an ordered crystal lattice.
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture. For instance, if you are using a single solvent like ethanol, try a mixture of ethanol and water.
Q3: The yield of my purified this compound is very low. What are the potential causes and solutions?
A3: A low recovery can stem from several issues:
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Excess Solvent: Using too much solvent for recrystallization will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: The product may have crystallized on the filter paper during hot filtration. To prevent this, use a pre-heated funnel and flask and perform the filtration step as quickly as possible.
-
Incomplete Precipitation: Ensure that the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Q4: My purified this compound is still colored. How can I remove colored impurities?
A4: Colored impurities can often be effectively removed by using activated charcoal.[1] Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use the minimum amount necessary, as excessive use can also adsorb your desired product and reduce the yield.
Column Chromatography Troubleshooting
Q5: Can I use column chromatography to purify this compound?
A5: Yes, column chromatography is a suitable method, especially if recrystallization is ineffective. For a polar compound like this compound, silica gel is a common stationary phase. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[1] The optimal solvent system should be determined empirically, often by using thin-layer chromatography (TLC) first.
Q6: My compound does not move from the origin on a silica TLC plate. What should I do?
A6: If your compound remains at the baseline, the eluent is not polar enough to move it up the plate. You need to increase the polarity of your solvent system. For a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If using dichloromethane/methanol, increase the percentage of methanol.
Q7: My compound runs at the solvent front on a silica TLC plate. What does this indicate?
A7: If your compound moves with the solvent front, your eluent system is too polar. You should decrease its polarity. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
Impurity-Related Questions
Q8: What are the common impurities I might encounter?
A8: The synthesis of this compound often involves the cyclization of 4-methyl-thiosemicarbazide. Potential impurities include:
-
Unreacted starting materials.
-
Side-products from the cyclization reaction, which can sometimes lead to the formation of 1,3,4-thiadiazole isomers.
-
Oxidation of the thiol group to form disulfide byproducts.
Q9: How can I minimize the formation of disulfide impurities?
A9: The thiol group is susceptible to oxidation. To minimize the formation of disulfide byproducts, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during the work-up and purification steps. Degassing solvents before use can also be beneficial.
Data Presentation
Quantitative Data on Purification of 3-Mercapto-1,2,4-triazole Derivatives
Note: Specific yield and purity data for this compound are not extensively reported. The following table provides data for analogous compounds to offer a general expectation.
| Compound | Purification Method | Reported Yield (%) | Purity | Reference |
| 3-Mercapto-1,2,4-triazole | Recrystallization from water | 63.4 | >98% | [1] |
| 3-Amino-5-mercapto-1,2,4-triazole | Recrystallization from ethanol/water | 50 | Not specified | [1] |
| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | Recrystallization from ethanol | 71 | Not specified | [2] |
| 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | Recrystallization from ethanol | 62-79 | Not specified | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum volume of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) required for complete dissolution.
-
Decolorization (Optional): If the solution exhibits significant color, add a small amount of activated charcoal, and gently boil for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.[1]
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Gently wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane.
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring an even and compact bed with no air bubbles. Drain the excess solvent until the solvent level is just above the surface of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the elution of the compound.[1]
-
Fraction Collection: Collect the eluting solvent in a series of labeled fractions.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for recrystallization.
Caption: Troubleshooting common purification issues.
References
Improving yield and purity in the cyclization of thiosemicarbazides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the cyclization of thiosemicarbazides to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterocyclic systems synthesized from the cyclization of thiosemicarbazides?
Thiosemicarbazides are versatile precursors for a variety of biologically significant heterocyclic compounds. The primary products depend heavily on the reaction conditions. The most common ring systems include:
-
1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1][2]
-
1,2,4-Triazoles: Generally synthesized in alkaline media.[1][3][4]
-
1,3,4-Oxadiazoles: Can be obtained through methods like oxidative cyclization.[1]
Q2: How do reaction conditions (acidic vs. basic) determine the final heterocyclic product?
The pH of the reaction medium is a critical factor that directs the cyclization pathway.[1]
-
Acidic Medium: In the presence of strong acids like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[1][2][5][6] The mechanism is proposed to involve a nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by dehydration.[1][7]
-
Alkaline Medium: Under basic conditions, using reagents like sodium hydroxide (NaOH), the intramolecular cyclization favors the formation of 1,2,4-triazole derivatives.[1][3][4]
The following diagram illustrates this fundamental decision-making process.
Caption: Choice of acidic or alkaline medium directs cyclization.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the cyclization of thiosemicarbazides.
Problem 1: Low or No Yield of the Desired Product
Q: I am getting a very low yield of my target heterocycle. What are the potential causes and how can I fix it?
A: Low yield can stem from several factors, from reaction conditions to starting material quality. A systematic approach to troubleshooting is often effective.
Troubleshooting Flowchart
References
Technical Support Center: Troubleshooting HPLC Separation of Polar Triazole Derivatives
Welcome to the technical support center for the HPLC analysis of polar triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: My polar triazole derivative shows little to no retention on a standard C18 column and elutes in the void volume. What should I do?
A1: This is a common issue when analyzing highly polar compounds with traditional reversed-phase (RP-HPLC) chromatography.[1] Here are several strategies to increase retention:
-
Modify the Mobile Phase: Increase the proportion of the aqueous component in your mobile phase. If you are already using 100% aqueous mobile phase, this approach may not be sufficient.[2]
-
Adjust Mobile Phase pH: If your triazole derivative has ionizable functional groups, adjusting the pH of the mobile phase can significantly impact its retention. For basic triazoles, increasing the pH can suppress ionization, making the compound less polar and more likely to be retained on a C18 column.[2][3]
-
Switch to a More Suitable Column:
-
Polar-Embedded/Endcapped Columns: These columns have a polar group integrated into the alkyl chain, which helps to prevent phase collapse in highly aqueous mobile phases and improves the retention of polar analytes.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is often the most effective technique for very polar compounds that are not retained in reversed-phase mode.[2][6] It utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[2][7]
-
Q2: I am observing poor peak shape (tailing or fronting) for my triazole derivative. How can I improve it?
A2: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[8][9]
-
Optimize Mobile Phase pH and Buffer: For ionizable compounds, operating at a pH far from the analyte's pKa can ensure a single ionic form and reduce peak tailing. Using a buffer helps maintain a stable pH.[3][10]
-
Consider the Sample Solvent: It is often beneficial to have the sample solvent strength stronger than the initial mobile phase, especially at the beginning of a gradient, to promote better peak focusing.[11]
-
Reduce Secondary Interactions:
-
Silanol Interactions: Residual silanols on silica-based columns can interact with basic analytes, causing peak tailing.[10] Using a well-endcapped column or a polar-embedded column can minimize these interactions.[10]
-
Metal Chelation: Some compounds can interact with trace metals in the HPLC system. Adding a metal chelator like EDTA to the mobile phase can improve peak shape.[12]
-
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[8]
-
Adjust Flow Rate and Temperature: Optimizing the flow rate and column temperature can sometimes improve peak symmetry.[13]
Q3: When should I choose HILIC over Reversed-Phase HPLC for my polar triazole analysis?
A3: The choice between HILIC and RP-HPLC depends on the polarity of your triazole derivative.
-
Reversed-Phase (RP-HPLC): This is a good starting point for moderately polar triazoles.[2] With optimization of the mobile phase and column selection (e.g., polar-embedded columns), its utility can be extended to more polar compounds.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for very polar triazoles that exhibit poor retention in RP-HPLC.[2][6] HILIC provides retention for compounds that would otherwise elute in the void volume.[6]
The following logic diagram illustrates the decision-making process for selecting the appropriate HPLC method.
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. youtube.com [youtube.com]
- 6. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. sielc.com [sielc.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. researchgate.net [researchgate.net]
Stability issues of 3-Mercapto-4-methyl-4H-1,2,4-triazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Mercapto-4-methyl-4H-1,2,4-triazole.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound precipitation in solution | Poor solubility in the chosen solvent. | Consult the solubility table below. Consider using a co-solvent or a different solvent system. Gentle heating may aid dissolution, but monitor for degradation. |
| Change in pH of the solution. | The compound's solubility can be pH-dependent. Ensure the pH of your buffer is appropriate and stable. | |
| Loss of potency or unexpected results | Degradation of the compound. | Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C or below) and protected from light.[1] Consider performing a stability indicating assay (e.g., HPLC) to assess the purity of your solution. |
| Oxidation to disulfide. | The mercapto group is susceptible to oxidation.[2] For analytical purposes, the disulfide can be reduced back to the thiol using a reducing agent like tributylphosphine (TBP) prior to analysis.[2] For experiments, consider de-gassing solvents and working under an inert atmosphere (e.g., nitrogen or argon). | |
| Discoloration of the solution (e.g., yellowing) | Oxidation or other degradation pathways. | This can be an indicator of compound degradation. Discard the solution and prepare a fresh one. Ensure high-purity solvents are used. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Incomplete dissolution. | Ensure the compound is fully dissolved before analysis. Sonication may be helpful. |
| Adsorption to vials or tubing. | Use silanized glass vials or low-adsorption plasticware. | |
| On-column degradation. | Optimize HPLC conditions (e.g., mobile phase pH) to minimize degradation during analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The solubility of this compound is dependent on the solvent system. It is reported to be soluble in acetone (2.5% w/v).[3] For biological experiments, co-solvents such as DMSO or DMF are often used to achieve the desired concentration in aqueous buffers. It is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium.
Q2: How should I store solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C, and protected from light.[1] It is best practice to prepare fresh solutions for each experiment to ensure the highest quality. For long-term storage of the solid material, it is recommended to keep it in a cool and dark place, at temperatures below 15°C.[4][5]
Q3: What are the main stability issues with this compound in solution?
A3: The primary stability concern for this compound in solution is the oxidation of the mercapto (-SH) group to form a disulfide (-S-S-) dimer. This can lead to a loss of biological activity and inaccurate experimental results. The compound may also be susceptible to hydrolysis under harsh acidic or basic conditions, although the 1,2,4-triazole ring is generally stable under mild conditions.
Q4: How can I prevent the oxidation of the mercapto group?
A4: To minimize oxidation, it is recommended to use de-gassed solvents and to work under an inert atmosphere, such as nitrogen or argon. The addition of antioxidants may also be beneficial, though their compatibility with the specific experimental setup should be verified. For analytical purposes, any formed disulfide can be converted back to the thiol using a reducing agent like tributylphosphine (TBP) prior to analysis.[2]
Q5: What are the expected degradation products of this compound?
A5: The most common degradation product is the corresponding disulfide formed through oxidation of the mercapto group. Under forced degradation conditions (e.g., strong acid, base, or oxidizing agents), other degradation products may be formed through hydrolysis of the triazole ring or further oxidation of the sulfur atom.
Q6: Is this compound sensitive to light?
Q7: What is the tautomeric form of this compound in solution?
A7: 3-Mercapto-1,2,4-triazoles can exist in a tautomeric equilibrium between the thiol (-SH) form and the thione (C=S) form. For 3-mercapto-1,2,4-triazoles, the thione form is generally predominant in solution.[1]
Data Presentation
Solubility Data
| Solvent | Solubility | Appearance of Solution |
| Acetone | 2.5% (w/v)[3] | Clear, colorless to faintly yellow[3] |
| Water | Sparingly soluble | - |
| Ethanol | Soluble | - |
| Methanol | Soluble | - |
| Dimethyl sulfoxide (DMSO) | Soluble | - |
| N,N-Dimethylformamide (DMF) | Soluble | - |
Note: Qualitative solubility data is based on information for similar 1,2,4-triazole structures. Experimental verification is recommended.
Illustrative Stability Profile (Hypothetical Data)
| Condition | Parameter | Observation | Recommendation |
| pH | pH 3 | Moderate stability | Use freshly prepared solutions. |
| pH 7 | Good stability | Optimal for short-term storage. | |
| pH 9 | Decreased stability | Avoid basic conditions. | |
| Temperature | 4°C | Good short-term stability | Suitable for overnight experiments. |
| Room Temperature | Gradual degradation | Use within a few hours. | |
| 40°C | Accelerated degradation | Avoid elevated temperatures. | |
| Light | Exposed to light | Potential for degradation | Protect solutions from light. |
| Protected from light | Enhanced stability | Always store in amber vials or in the dark. |
Disclaimer: This table is for illustrative purposes only and is based on general chemical principles for thiol-containing compounds. Specific stability studies for this compound are required for precise data.
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
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Preparation of Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of this compound in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Serially dilute the stock solution in the test solvent (e.g., water, buffer) to a range of concentrations.
-
Equilibration: Shake the solutions at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect the solutions for any precipitation.
-
Quantification (Optional): For quantitative analysis, centrifuge the solutions to pellet any undissolved solid. Analyze the supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
Protocol 2: Stability Indicating HPLC Method (Adapted from similar compounds)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically around the λmax).
-
Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak over time.
Protocol 3: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified time. Dissolve the sample for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 24854-43-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. This compound | 24854-43-1 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Overcoming Poor Solubility of 1,2,4-Triazole Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of 1,2,4-triazole derivatives in biological assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my 1,2,4-triazole derivative in aqueous assay buffers?
A1: The poor solubility of 1,2,4-triazole derivatives often stems from their molecular structure, which can include hydrophobic moieties, leading to a high logP value. The crystalline nature of the compound can also contribute to low solubility, as energy is required to break the crystal lattice. Furthermore, the pH of the assay buffer can significantly impact the solubility of ionizable 1,2,4-triazole derivatives.
Q2: I've dissolved my compound in DMSO for a stock solution, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?
A2: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of the solution. To mitigate this, it is crucial to control the final concentration of DMSO in the assay, typically keeping it below 1%, and to employ proper mixing techniques.
Q3: What are the most common strategies to improve the solubility of 1,2,4-triazole derivatives in biological assays?
A3: Several strategies can be employed, either alone or in combination:
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Co-solvents: Using a water-miscible organic solvent (e.g., ethanol, propylene glycol) in the assay buffer can increase the solubility of hydrophobic compounds.
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pH Adjustment: For ionizable 1,2,4-triazole derivatives, adjusting the pH of the buffer to a range where the compound is in its more soluble ionized form can be effective.[1]
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Solubilizing Excipients: The use of cyclodextrins or surfactants can encapsulate or form micelles around the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[1]
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.
Q4: How can I determine the maximum soluble concentration of my compound in the assay buffer?
A4: A kinetic solubility assay is a common method to determine the maximum concentration at which a compound remains in solution under specific assay conditions. This typically involves preparing a serial dilution of your compound in the assay buffer and visually or instrumentally (e.g., by nephelometry) inspecting for precipitation over time.
Q5: Can the presence of proteins, like serum, in my cell culture medium affect the solubility of my compound?
A5: Yes, proteins in the medium can either enhance or reduce the apparent solubility of a compound. Some compounds bind to proteins like albumin, which can increase their concentration in the aqueous phase. Conversely, some compounds may interact with proteins and precipitate. It is essential to test the solubility of your compound in the specific medium you will be using for your experiment.
Troubleshooting Guide
Encountering precipitation of your 1,2,4-triazole derivative during an experiment can be a significant roadblock. The following table provides a structured approach to troubleshooting and resolving these issues.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Precipitation upon addition of DMSO stock to aqueous buffer | - Final compound concentration exceeds its aqueous solubility.- "Solvent shock" due to rapid dilution.- Low temperature of the aqueous buffer. | - Decrease the final concentration of the compound.- Add the DMSO stock dropwise while vortexing the buffer.- Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C). |
| Cloudiness or precipitate formation over time in the incubator | - Compound has low kinetic solubility and precipitates over time.- Temperature fluctuations in the incubator.- pH shift in the medium due to cell metabolism. | - Determine the time window of solubility and conduct the assay within that timeframe.- Ensure stable incubator temperature.- Use a well-buffered medium (e.g., with HEPES) to maintain a stable pH. |
| Inconsistent results or high variability between replicate wells | - Micro-precipitation that is not easily visible.- Inhomogeneous distribution of the compound in the well. | - Centrifuge the plate briefly after adding the compound to pellet any precipitate.- Ensure thorough mixing after adding the compound to each well. |
| Compound precipitates in the stock solution (in DMSO) | - The compound has limited solubility even in DMSO.- The stock solution is supersaturated.- Absorption of water into the DMSO stock. | - Gently warm the stock solution (e.g., 37°C) and vortex to redissolve.- Prepare a fresh stock solution at a lower concentration.- Use anhydrous DMSO and store stock solutions with desiccant. |
Data Presentation: Solubility of 1,2,4-Triazole Derivatives
The following tables summarize the solubility of selected 1,2,4-triazole antifungal drugs in various solvent systems. This data can serve as a starting point for selecting appropriate solubilization strategies.
Table 1: Solubility of Posaconazole in Different Solvent Systems
| Solvent System | Concentration of Solubilizer (% w/v) | Solubility of Posaconazole (mg/mL) | Reference |
| Water | - | < 0.001 | [2] |
| Urea | 40 | 3.67 | [3] |
| Sodium Xylenesulfonate (SXS) | 40 | 4.35 | [3] |
| Urea + SXS (Mixed Solvency) | 10 + 30 | 5.98 | [3] |
| Polyethylene Glycol 400 (PEG-400) | 100 | 20.23 | [1] |
| Propylene Glycol (PG) | 100 | 17.20 | [1] |
Table 2: Solubility of Voriconazole in Aqueous Solutions
| Solvent System | Additional Components | Approximate Solubility (mg/mL) | Reference |
| Water (pH 7) | - | 0.61 | [4] |
| Methanol | - | 2 | [5] |
| Poloxamer solutions | - | Significantly increased | [4] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent System to Enhance Solubility
This protocol describes how to determine a suitable co-solvent concentration for your 1,2,4-triazole derivative.
Materials:
-
1,2,4-triazole derivative
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Dimethyl sulfoxide (DMSO), anhydrous
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Co-solvent (e.g., ethanol, propylene glycol, PEG-400)
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution: Dissolve your compound in 100% DMSO to a high concentration (e.g., 50 mM). Ensure complete dissolution, using gentle warming (37°C) if necessary.
-
Prepare a range of co-solvent/buffer mixtures: Prepare a series of aqueous assay buffers containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
Test solubility: To separate tubes containing each co-solvent/buffer mixture, add a small volume of your DMSO stock solution to achieve the desired final compound concentration. For example, add 2 µL of a 50 mM stock to 98 µL of buffer for a final concentration of 1 mM.
-
Vortex and incubate: Immediately vortex each tube vigorously for 30 seconds. Incubate at the intended assay temperature for a set period (e.g., 1-2 hours).
-
Observe for precipitation: Visually inspect each tube for any signs of precipitation (cloudiness, crystals). The lowest concentration of co-solvent that maintains a clear solution is the optimal concentration to use in your assay.
-
Vehicle control: Remember to include a vehicle control in your experiments that contains the same final concentration of DMSO and co-solvent as your test wells.
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol outlines the steps to perform a phase solubility study to determine the effect of a cyclodextrin on the solubility of your compound.
Materials:
-
1,2,4-triazole derivative (in solid form)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Shaker incubator
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, spectrophotometer)
Procedure:
-
Prepare cyclodextrin solutions: Prepare a series of aqueous buffer solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add excess compound: Add an excess amount of your solid 1,2,4-triazole derivative to each cyclodextrin solution. Ensure that undissolved solid is visible in all tubes.
-
Equilibrate: Tightly seal the tubes and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Sample and filter: After equilibration, carefully withdraw an aliquot from the supernatant of each tube and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in each filtrate using a validated analytical method.
-
Construct the phase solubility diagram: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting graph will indicate the type of complexation and the extent of solubility enhancement.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming the poor solubility of 1,2,4-triazole derivatives.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. scielo.br [scielo.br]
- 3. ijpba.info [ijpba.info]
- 4. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]
- 5. Voriconazole Cyclodextrin Based Polymeric Nanobeads for Enhanced Solubility and Activity: In Vitro/In Vivo and Molecular Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 3-Mercapto-1,2,4-Triazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of 3-mercapto-1,2,4-triazoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of 3-mercapto-1,2,4-triazoles, offering potential causes and actionable solutions in a question-and-answer format.
Problem: Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired N-alkylated product. What are the possible reasons and how can I resolve this?
A1: Low or no product yield can stem from several factors. A systematic approach to troubleshooting this issue is outlined below:
-
Inert Reactants: The alkylating agent may have degraded, or the 3-mercapto-1,2,4-triazole starting material might be impure. It is crucial to verify the purity of your reactants.
-
Incorrect Base: The chosen base may be too weak to effectively deprotonate the triazole. While weaker bases like triethylamine can sometimes lead to intractable mixtures, stronger bases such as sodium methoxide, potassium carbonate, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective. The choice of base is critical and is often dependent on the solvent and the triazole substrate.[1]
-
Inappropriate Solvent: The solubility of the triazole salt in the reaction solvent is crucial for the reaction to proceed. If the deprotonated triazole is not soluble, the reaction will be slow or may not occur at all.
-
Presence of Moisture: Water can hydrolyze the alkylating agent or interfere with the reaction. Ensure the use of anhydrous solvents and a dry reaction setup to prevent this.[1]
-
Suboptimal Reaction Temperature: The reaction temperature can influence the reaction rate and yield. In some cases, gentle heating may be required to drive the reaction to completion.
Problem: Poor Regioselectivity (Mixture of S- and N-Alkylated Products)
Q2: My reaction is producing a mixture of S-alkylated and N-alkylated products. How can I favor N-alkylation?
A2: The regioselectivity between N-alkylation and S-alkylation is a common challenge. The sulfur atom in 3-mercapto-1,2,4-triazole is a soft nucleophile, while the nitrogen atoms are harder nucleophiles. The outcome of the alkylation can be influenced by the reaction conditions.
-
Choice of Base and Solvent: The combination of base and solvent plays a significant role. Using a strong base in a polar aprotic solvent like DMF often favors N-alkylation. In contrast, S-alkylation is often favored under neutral or mildly basic conditions. The use of different bases can aid in accomplishing exclusive N or S alkylation.[2]
-
Nature of the Alkylating Agent: The nature of the electrophile is also a key factor. Hard electrophiles tend to react with the hard nitrogen nucleophiles, while soft electrophiles react with the soft sulfur nucleophile.
-
Tautomeric Equilibrium: 3-Mercapto-1,2,4-triazoles exist in a tautomeric equilibrium between the thione and thiol forms. Conditions that favor the thione tautomer will promote N-alkylation.
Problem: Poor Regioselectivity (Mixture of N-Alkylated Isomers)
Q3: I am obtaining a mixture of N1, N2, and N4-alkylated isomers. How can I improve the regioselectivity for a specific nitrogen?
A3: Achieving high regioselectivity among the different nitrogen atoms in the 1,2,4-triazole ring is a significant challenge. The alkylation can occur at the N1, N2, or N4 positions, and the outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[1]
-
Steric Hindrance: Bulky substituents on the 1,2,4-triazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[1] For S-protected 1,2,4-triazoles, N2 alkylated isomers are often preferentially formed.[3][4]
-
Electronic Effects: The electronic properties of the substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms.[1]
-
Reaction Conditions: The choice of solvent, base, and temperature can influence the ratio of isomers. For instance, in some cases, the alkylation of 1,2,4-triazole with alkyl halides and DBU as a base in THF afforded a consistent regioselectivity of approximately 90:10 for the N1- and N4-alkylated isomers, respectively.[5]
Problem: Difficulty in Product Isolation and Purification
Q4: I am struggling to separate the different isomers of my N-alkylated product. What purification strategies can I employ?
A4: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities. However, with the right approach, a successful separation can be achieved.
-
Chromatography: Silica gel column chromatography is the most common method for separating regioisomers. A careful selection of the eluent system is crucial, and often, a gradient elution is required to achieve good separation. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be utilized.[1]
-
Crystallization: In some cases, fractional crystallization can be an effective method for separating isomers, provided there is a significant difference in their solubilities in a particular solvent system.
Frequently Asked Questions (FAQs)
Q5: What is the typical tautomeric form of 3-mercapto-1,2,4-triazoles in solution?
A5: 3-Mercapto-1,2,4-triazoles can exist in two tautomeric forms: the thione form and the thiol form. The thione form is generally the predominant tautomer.[6] This equilibrium is important as it influences the site of alkylation.
Q6: Are there any alternative methods to traditional heating for promoting N-alkylation?
A6: Yes, microwave-assisted synthesis can be an effective alternative. Microwave irradiation can often lead to shorter reaction times, higher yields, and improved regioselectivity.[1][7]
Q7: How can I confirm the structure of my alkylated product and determine the site of alkylation?
A7: Spectroscopic techniques are essential for structure elucidation. 1H and 13C NMR spectroscopy are powerful tools for determining the point of attachment of the alkyl group. 2D NMR techniques like HMBC can provide further confirmation. In some cases, single-crystal X-ray diffraction can be used for unambiguous structure determination.[4][8]
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Alkylation
| 3-Mercapto-1,2,4-Triazole Derivative | Alkylating Agent | Base | Solvent | Product(s) | Yield (%) | Reference |
| 3-Mercapto-4-amino-5-aryl-1,2,4-triazoles | Halonitriles (Cl(CH2)nCN) | Various | Not specified | Exclusive N or S alkylation | Not specified | [2] |
| 1H-5-Mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate | Sodium salt (in situ) | Absolute ethanol | S-alkylated product | Good yields | [8] |
| 4H-4-Amino-5-mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate | Sodium salt (in situ) | Absolute ethanol | S-alkylated product | Good yields | [8] |
| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K2CO3 | Acetone | Mixture of -N1-CH2-N1-, -N1-CH2-N2-, -N2-CH2-N2- isomers | Not specified | [3][4] |
| 1,2,4-Triazole | Alkyl halides | K2CO3 | Ionic Liquid | 1-Alkyl-1,2,4-triazoles | Excellent | [7] |
| 1,2,4-Triazole | Methyl sulfate | NaOH | Methanol | Mixture of 1-methyl- and 4-methyl-1,2,4-triazole | Not specified | [9] |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of 3-Mercapto-1,2,4-triazoles
This protocol is adapted from the synthesis of S-alkylated 3-mercapto-1,2,4-triazole derivatives.
-
Dissolve the 3-mercapto-1,2,4-triazole derivative (1 equivalent) in a suitable solvent such as ethanol.
-
Add a base, for example, an aqueous solution of sodium hydroxide (1 equivalent), to the solution.
-
Add the alkylating agent (e.g., an alkyl halide, 1 equivalent) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure S-alkylated product.
Protocol 2: Microwave-Assisted N-Alkylation of 1,2,4-Triazoles
This protocol provides a general guideline for microwave-assisted N-alkylation.[1]
-
In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 eq), the alkylating agent (1.0-1.2 eq), and a base (e.g., potassium carbonate, 1.5-2.0 eq).
-
Add a suitable solvent such as ethanol or DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture by removing the solvent under reduced pressure and purify the residue by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for N-alkylation of 3-mercapto-1,2,4-triazoles.
Caption: Factors influencing the regioselectivity of 3-mercapto-1,2,4-triazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,2,4-Triazole Synthesis & Mercapto Group Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the oxidation of the mercapto group in 1,2,4-triazoles during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of mercapto-1,2,4-triazoles, offering potential causes and actionable solutions.
Issue 1: Unexpected Formation of Disulfide Byproduct
Q: My reaction mixture or isolated product shows the presence of a disulfide dimer, confirmed by mass spectrometry. What are the likely causes and how can I prevent this?
A: The formation of a disulfide is the most common oxidative side reaction for mercapto-1,2,4-triazoles. This occurs when two thiol molecules are oxidized to form a sulfur-sulfur bond.
Potential Causes:
-
Exposure to Atmospheric Oxygen: The thiol group is susceptible to air oxidation, especially at neutral to alkaline pH.[1]
-
Presence of Metal Ion Catalysts: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺) can catalyze the oxidation of thiols by molecular oxygen.[1]
-
Alkaline Reaction or Workup Conditions: Thiolate anions, which are more prevalent at higher pH, are more readily oxidized than the neutral thiol.
-
Extended Reaction Times or Elevated Temperatures: Prolonged exposure to oxidative conditions increases the likelihood of disulfide formation.
Solutions:
| Solution | Description |
| Work Under Inert Atmosphere | Perform reactions and workups under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[2] It is also beneficial to use degassed solvents. |
| Use of Reducing Agents | Add a reducing agent to the reaction mixture or purification buffers to maintain the thiol in its reduced state. Common choices include Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2][3] TCEP is often preferred as it is more stable to air oxidation. |
| Control of pH | If possible, maintain a slightly acidic pH during workup and purification, as the protonated thiol is less susceptible to oxidation. |
| Metal Chelators | If metal catalysis is suspected, the addition of a chelating agent like EDTA can sequester metal ions and inhibit oxidation. |
| Protection of the Mercapto Group | For multi-step syntheses, protecting the mercapto group as a thioether (e.g., S-benzyl) can prevent oxidation. The protecting group is then removed in a later step. |
Issue 2: Low Yield or No Desired Product in S-Alkylation Reactions
Q: I am attempting to protect the mercapto group via S-alkylation, but I am getting a low yield of the desired thioether. What could be going wrong?
A: S-alkylation is a common strategy to protect the mercapto group. However, several factors can lead to poor yields.
Potential Causes:
-
Incorrect Base: The chosen base may be too weak to effectively deprotonate the thiol, which is necessary for the nucleophilic attack on the alkylating agent.
-
Poor Solubility: The triazole starting material or its corresponding thiolate salt may not be sufficiently soluble in the chosen solvent.
-
Degraded Reagents: The alkylating agent may have hydrolyzed or degraded over time.
-
Side Reactions: Alkylation can sometimes occur on the nitrogen atoms of the triazole ring, leading to a mixture of N- and S-alkylated products.[4]
Solutions:
| Solution | Description |
| Choice of Base and Solvent | Use a sufficiently strong base to ensure complete deprotonation of the thiol. Common choices include potassium carbonate, sodium hydroxide, or sodium methoxide.[5] The solvent should be chosen to ensure the solubility of both the triazole and the alkylating agent. DMF and ethanol are often good choices.[6] |
| Verify Reagent Quality | Ensure that the alkylating agent is pure and has not degraded. If necessary, purify the alkylating agent before use. |
| Optimize Reaction Conditions | The regioselectivity of alkylation (S- vs. N-alkylation) can be influenced by the reaction conditions. S-alkylation is often favored under neutral or slightly basic conditions, while stronger bases and polar aprotic solvents may promote N-alkylation.[5] |
| Monitor Reaction Progress | Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and identify the formation of any side products. |
Frequently Asked Questions (FAQs)
Q1: What is the tautomeric nature of 3-mercapto-1,2,4-triazoles and how does it affect their reactivity?
A1: 3-Mercapto-1,2,4-triazoles can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in solution, the thione form is generally predominant.[7] This equilibrium is important because the reactivity of the molecule can be influenced by which tautomer is present. For example, S-alkylation occurs on the thiol tautomer.
Q2: What are the best storage conditions for mercapto-1,2,4-triazole compounds to prevent degradation?
A2: To ensure the long-term stability of mercapto-1,2,4-triazoles, they should be stored in a cool, dry, and dark place. For optimal stability, it is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation. Keeping the compounds in a tightly sealed container at low temperatures (+4°C) is also advisable.[8]
Q3: How can I monitor the oxidation of my mercapto-1,2,4-triazole during an experiment?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the oxidation of mercapto-1,2,4-triazoles.[2] By developing a suitable HPLC method, you can separate the desired thiol from its disulfide dimer and other potential oxidation products. This allows for the quantitative analysis of the reaction progress and the detection of any degradation.
Q4: Are there any specific safety precautions I should take when working with mercapto-1,2,4-triazoles?
A4: As with all chemicals, it is important to handle mercapto-1,2,4-triazoles with appropriate safety precautions. This includes wearing personal protective equipment (gloves, lab coat, safety glasses). Some thiol-containing compounds can have a strong, unpleasant odor, so working in a well-ventilated fume hood is recommended.
Experimental Protocols
Protocol 1: Synthesis of 4-n-Butyl-3-mercapto-1,2,4-triazole
This protocol describes a common method for the synthesis of 4-substituted-3-mercapto-1,2,4-triazoles via the alkaline cyclization of a thiosemicarbazide intermediate.[9]
Step 1: Synthesis of 4-n-Butylthiosemicarbazide
-
In a round-bottom flask, dissolve n-butylamine (0.1 mol) in ethanol (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (0.1 mol) dropwise while maintaining vigorous stirring and keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Slowly add hydrazine hydrate (0.1 mol) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated 4-n-butylthiosemicarbazide by vacuum filtration, wash with cold water, and dry.
Step 2: Cyclization to 4-n-Butyl-3-mercapto-1,2,4-triazole
-
In a round-bottom flask, dissolve the 4-n-butylthiosemicarbazide (from Step 1) in an aqueous solution of sodium hydroxide (e.g., 8% w/v).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of 5-6.
-
Collect the precipitated 4-n-butyl-3-mercapto-1,2,4-triazole by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, for further purification.
Protocol 2: S-Alkylation of a 3-Mercapto-1,2,4-triazole (General Procedure)
This protocol provides a general method for the protection of the mercapto group as a thioether.
-
Dissolve the 3-mercapto-1,2,4-triazole (1 equivalent) in a suitable solvent such as DMF or ethanol.
-
Add a base (1-1.2 equivalents), such as potassium carbonate or sodium hydroxide, to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkylating agent (1-1.2 equivalents), such as an alkyl halide (e.g., benzyl bromide), dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Thiol Stabilization
| Reducing Agent | Key Features |
| Dithiothreitol (DTT) | A strong reducing agent, effective at preventing disulfide formation. Prone to air oxidation, so solutions should be prepared fresh. Can interfere with some assays.[1] |
| Tris(2-carboxyethyl)phosphine (TCEP) | A strong, irreversible reducing agent that is more stable to air oxidation than DTT. It is also odorless. Effective over a wider pH range.[3][10] |
| β-Mercaptoethanol (β-ME) | A weaker reducing agent with a pungent odor. |
| Reduced Glutathione (GSH) | A weaker, physiological reducing agent. Less likely to interfere with biological assays compared to DTT and TCEP.[3] |
Visualizations
Caption: Oxidation of 1,2,4-triazole-3-thiol to its disulfide dimer.
Caption: Workflow for preventing mercapto group oxidation.
References
- 1. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nanotempertech.com [nanotempertech.com]
- 4. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of thiocarbonyl and thioester moieties as thiol protecting groups for controlled radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Scaling up the synthesis of 3-Mercapto-4-methyl-4H-1,2,4-triazole for library synthesis
Technical Support Center: Synthesis of 3-Mercapto-4-methyl-4H-1,2,4-triazole
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers and chemists scaling up the synthesis of this compound for library synthesis. The primary synthetic route involves two key stages: the formation of 4-methyl-3-thiosemicarbazide, followed by its base-catalyzed cyclization.
Overall Synthesis Workflow
The synthesis is a two-step process beginning with the formation of the thiosemicarbazide intermediate, which is then cyclized to yield the target triazole.
Caption: Overall workflow for the two-step synthesis of the target triazole.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-3-thiosemicarbazide (Intermediate)
This procedure is adapted from established methods for preparing 4-alkyl-3-thiosemicarbazides.[1][2] It involves the reaction of methylamine with carbon disulfide, followed by the addition of hydrazine.
Reagents & Conditions
| Reagent/Parameter | Molar Eq. | Quantity (for 0.5 mol scale) | Notes |
| Methylamine (40% in H₂O) | 1.0 | 38.8 g (0.5 mol) | Initial reactant. |
| Carbon Disulfide (CS₂) | 1.0 | 38.1 g (0.5 mol) | Added dropwise. Highly flammable, work in a fume hood. |
| Hydrazine Hydrate (~64%) | 1.0 | 39.1 g (0.5 mol) | Added to the reaction mixture. Corrosive and toxic. |
| Ethanol | - | ~250 mL | Solvent. |
| Temperature | - | 0-10°C (CS₂ addition) | Crucial for controlling exotherm and minimizing side products. |
| Reaction Time | - | 2-4 hours | Monitor by TLC. |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add methylamine solution and ethanol.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add carbon disulfide (CS₂) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential.
-
After the addition is complete, continue stirring the mixture at room temperature for 1 hour.
-
Add hydrazine hydrate to the mixture. The reaction is exothermic; maintain the temperature below 40°C.
-
After the hydrazine addition, heat the mixture to a gentle reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The crude product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
This step involves the intramolecular cyclization of the thiosemicarbazide intermediate in a basic medium, followed by acidic workup to precipitate the product.[3][4]
Reagents & Conditions
| Reagent/Parameter | Molar Eq. | Quantity (for 0.4 mol scale) | Notes |
| 4-Methyl-3-thiosemicarbazide | 1.0 | 42.0 g (0.4 mol) | Intermediate from Step 1. |
| Sodium Hydroxide (NaOH) | ~1.1 | 17.6 g (0.44 mol) | Base for cyclization. |
| Water | - | ~200 mL | Solvent. |
| Hydrochloric Acid (conc.) | - | As needed | For acidification to pH 5-6. |
| Temperature | - | Reflux (100-110°C) | For cyclization. |
| Reaction Time | - | 2-4 hours | Monitor by TLC. |
Procedure:
-
Dissolve the 4-methyl-3-thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v) in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
With vigorous stirring, carefully acidify the cold solution by slowly adding concentrated hydrochloric acid until the pH reaches 5-6.
-
A white precipitate of this compound will form.
-
Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum at 50-60°C.
-
The crude product can be further purified by recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and scale-up process.
Caption: A decision tree for troubleshooting low product yield.
Q1: The yield of the intermediate (4-methyl-3-thiosemicarbazide) is low. What went wrong?
A1: Low yield in Step 1 is often related to temperature control or reagent stoichiometry.
-
Temperature Excursion: The initial reaction between methylamine and CS₂ is highly exothermic. If the temperature rises above 10°C, side reactions can occur, primarily the formation of dithiocarbamate salts that may not react cleanly with hydrazine. Ensure your cooling bath is efficient for the scale of the reaction.
-
Reagent Purity: Ensure the hydrazine hydrate has not degraded. Use a fresh, properly stored bottle.
-
Incomplete Reaction: The reaction may not have gone to completion. Use TLC to monitor the consumption of the starting materials before proceeding with workup.
Q2: The cyclization reaction (Step 2) is incomplete or has a low yield. How can I improve it?
A2: Several factors can affect the cyclization efficiency.
-
Base Concentration: The concentration of the NaOH solution is critical. A solution that is too dilute may not be effective. An 8-10% solution is generally recommended.[3]
-
Reaction Time: While 2-4 hours is typical, some batches may require longer reflux times. Monitor the reaction via TLC and continue reflux until the intermediate spot has disappeared.
-
Precipitation pH: The final product is amphoteric and its solubility is highly dependent on pH. Maximum precipitation occurs around pH 5-6. If the solution is too acidic or too basic, the product will remain dissolved, drastically reducing the isolated yield. Use a calibrated pH meter for accurate adjustment.
Q3: During the final acidification, my product "oiled out" instead of precipitating as a solid. What should I do?
A3: "Oiling out" happens when the product comes out of solution above its melting point or as a supersaturated, non-crystalline phase, often due to impurities.[5]
-
Reheat and Dilute: Add more water to the mixture and gently heat until the oil redissolves. Then, allow it to cool much more slowly, perhaps without an ice bath initially.
-
Scratching/Seeding: Try scratching the inside of the flask with a glass rod to create nucleation sites. If you have pure crystals, add a small seed crystal to induce crystallization.[5]
-
Solvent System: If the issue persists, it may indicate significant impurities. Consider purifying a small portion of the oil via column chromatography to obtain pure seeds for future batches.
Q4: The final product has a yellow or brown tint. How can I remove colored impurities?
A4: Colored impurities are common in sulfur-containing heterocycles, often due to trace oxidation or side products.
-
Recrystallization: The most effective method is recrystallization. Ethanol or an ethanol/water mixture is a good starting point.[6]
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal adsorbs many colored impurities. Use it sparingly, as it can also reduce your yield by adsorbing the product.[5]
Q5: Filtration is very slow at a larger scale. How can I manage this?
A5: Fine precipitates can clog filter paper.
-
Filter Aid: Use a filter aid like Celite®. Prepare a small pad of Celite® over the filter paper in your Büchner funnel before starting the filtration. This creates a porous layer that prevents the fine particles from blinding the filter.
-
Allow Crystals to Grow: During precipitation, slower cooling and gentle stirring can lead to larger crystals, which are much easier and faster to filter.
Purification Guide
For library synthesis, high purity is essential. Recrystallization is the most common and scalable method for purifying the final product.
Caption: A standard workflow for purification by recrystallization.
References
- 1. EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3-Mercapto-4-methyl-4H-1,2,4-triazole and Its Isomers for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Mercapto-4-methyl-4H-1,2,4-triazole and its key isomers: 3-Mercapto-1-methyl-1H-1,2,4-triazole and 5-Mercapto-1-methyl-1H-1,2,4-triazole. This analysis is based on available experimental data on their synthesis, and biological activities, offering insights into their potential as therapeutic agents.
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a mercapto group and the position of a methyl group on the triazole ring can significantly influence the compound's physicochemical properties and biological efficacy. Understanding these structure-activity relationships is crucial for the rational design of novel drug candidates.
Physicochemical Properties and Tautomerism
Mercapto-substituted 1,2,4-triazoles can exist in two tautomeric forms: the thione and the thiol form. The equilibrium between these two forms is influenced by factors such as the solvent and the substitution pattern on the triazole ring.[5] This tautomerism is a critical consideration in drug design as it can affect how the molecule interacts with its biological target.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃S | [6] |
| Molar Mass | 115.16 g/mol | [6] |
| Melting Point | 165-169 °C | [6] |
| Boiling Point | 135.3±23.0 °C (Predicted) | [6] |
| Density | 1.44±0.1 g/cm³ (Predicted) | [6] |
Synthesis of Mercapto-Methyl-Triazole Isomers
The synthesis of these isomeric compounds typically involves the cyclization of substituted thiosemicarbazide precursors. The specific isomer obtained is determined by the starting materials and reaction conditions.
A general synthetic approach involves the reaction of a methyl-substituted hydrazine with a thiocarbonyl compound, followed by cyclization. For instance, the reaction of 4-acylthiosemicarbazide with a base like potassium hydroxide can lead to the formation of 5-aryl-3-mercapto-1,2,4-triazoles after acidification.[7] Variations in the starting hydrazine and acyl components allow for the selective synthesis of the desired N-methylated isomers.
Comparative Biological Activities
While direct comparative studies of these specific isomers under identical conditions are limited, the existing literature on various substituted mercapto-1,2,4-triazoles allows for a general assessment of their potential biological activities.
Antimicrobial Activity
Mercapto-1,2,4-triazole derivatives are well-documented for their broad-spectrum antimicrobial activity against various bacterial and fungal strains.[8][9][10] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity in the microorganisms. The position of the methyl and mercapto groups can influence the lipophilicity and steric hindrance of the molecule, thereby affecting its ability to penetrate microbial cell walls and interact with its target.
Table 2: Comparative Antimicrobial Potential (Qualitative)
| Compound | Antibacterial Activity | Antifungal Activity |
| This compound | Reported for derivatives | Reported for derivatives |
| 3-Mercapto-1-methyl-1H-1,2,4-triazole | Expected | Expected |
| 5-Mercapto-1-methyl-1H-1,2,4-triazole | Expected | Expected |
Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of mercapto-1,2,4-triazole derivatives against various cancer cell lines.[11][12][13][14][15] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest. The specific substitution pattern on the triazole ring has been shown to be a critical determinant of cytotoxic potency. For instance, certain derivatives have shown IC50 values in the low micromolar range against lung, breast, and ovarian cancer cell lines.[12]
Table 3: Cytotoxicity of Representative Mercapto-1,2,4-Triazole Derivatives
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Mercapto-1,2,4-triazole derivatives | A549 (Lung) | 3.02 - 15.37 | [12] |
| MCF7 (Breast) | 3.02 - 15.37 | [12] | |
| SKOV3 (Ovarian) | 3.02 - 15.37 | [12] | |
| bis-1,2,4-triazole derivatives | MOLT4 (Leukemia) | 3-5 (for MNP-16) | [11] |
| A549 (Lung) | 3-5 (for MNP-16) | [11] | |
| 1,2,4-triazole-3-thiol hydrazone derivatives | IGR39 (Melanoma) | 2 - 17 | |
| MDA-MB-231 (Breast) | 2 - 17 | ||
| Panc-1 (Pancreatic) | 2 - 17 |
Note: The data presented is for derivatives of the core mercapto-1,2,4-triazole structure and not a direct comparison of the specific isomers.
Anti-inflammatory Activity
Derivatives of 1,2,4-triazoles have shown significant anti-inflammatory properties in various in vivo models.[1][4] The anti-inflammatory effect is often associated with the inhibition of pro-inflammatory enzymes and signaling pathways.
One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. Some triazole derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway.
References
- 1. rjptonline.org [rjptonline.org]
- 2. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. jocpr.com [jocpr.com]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Substituent in 3-Mercapto-1,2,4-Triazoles: A Comparative Guide to Structure-Activity Relationships
The 4-substituted-3-mercapto-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The strategic modification of the substituent at the 4-position of the triazole ring has been shown to profoundly influence the biological activity of these compounds, leading to the discovery of potent anticancer, antimicrobial, and anticonvulsant agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to inform and guide researchers in the field of drug discovery and development.
Structure-Activity Relationship Overview
The biological profile of 4-substituted-3-mercapto-1,2,4-triazoles is intricately linked to the nature of the chemical moiety at the N4 position. Variations in the size, lipophilicity, and electronic properties of this substituent can dramatically alter the compound's interaction with biological targets, thereby modulating its therapeutic efficacy. Further modifications at the 3-mercapto and 5-positions of the triazole core also contribute to the overall activity, offering a multi-dimensional approach to optimizing lead compounds.[1]
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of 4-substituted-3-mercapto-1,2,4-triazole have demonstrated significant potential as anticancer agents, with their cytotoxic effects being highly dependent on the specific cell line and the substitution pattern on the triazole ring.[1] SAR studies have revealed that the introduction of various aryl, alkyl, and heterocyclic moieties at the N4-position can lead to compounds with potent antiproliferative activities against a range of human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 4-Substituted-3-mercapto-1,2,4-triazole Analogs
| Compound ID | 4-Substituent | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-Chlorophenyl | Phenyl | MCF-7 (Breast) | 5.09 | [2] |
| 1b | 4-Methoxyphenyl | Phenyl | MCF-7 (Breast) | 3.70 | [2] |
| 2a | Phenyl | 3,4,5-Trimethoxyphenyl | HepG2 (Liver) | 0.58 | [2] |
| 2b | Cyclohexyl | 3,4,5-Trimethoxyphenyl | HepG2 (Liver) | >100 | [2] |
| 3 | (E)-4-(benzylideneamino) | - | Breast Cancer Cell Line | Significant Activity | [3] |
Note: This table is a representative summary. IC₅₀ values are highly dependent on the specific experimental conditions.
The data suggests that aromatic substituents at the 4-position are often favorable for anticancer activity. For instance, the presence of a 4-methoxyphenyl group in compound 1b resulted in improved activity against the MCF-7 cell line compared to a 4-chlorophenyl group (1a ).[2] Furthermore, fusing the triazole ring with other heterocyclic systems, such as thiadiazoles, has been shown to be a successful strategy for enhancing anticancer potency.[2]
Antimicrobial Activity: Combating Pathogenic Microbes
The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. For 4-substituted-3-mercapto-1,2,4-triazoles, the nature of the N4-substituent plays a critical role in determining the spectrum and potency of their antibacterial and antifungal activities.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 4-Substituted-3-mercapto-1,2,4-triazole Analogs
| Compound ID | 4-Substituent | Target Organism | MIC (µg/mL) | Reference |
| 4a | 4-Methyl | Enterococcus faecalis | 15.6 | [4] |
| 4b | 4-Ethyl | Enterococcus faecalis | 31.25 | [4] |
| 5a | 4-Phenoxy | Staphylococcus aureus | 0.5-1 | [2] |
| 5b | 4-Bromo | Bacillus cereus | 8 | [2] |
| 6 | 4-(4-hydroxy-3-methoxybenzylidene)amino | Staphylococcus albus | 12.5 | [5] |
Note: This table is a representative summary. MIC values can vary based on the specific strain and testing methodology.
SAR studies in the antimicrobial domain indicate that both alkyl and aryl substituents at the 4-position can yield active compounds. For instance, a smaller alkyl group like methyl in compound 4a showed stronger activity against Enterococcus faecalis compared to an ethyl group in 4b .[4] In another series, a phenoxy moiety at the para-position of a 4-phenyl ring exhibited broad-spectrum antibacterial activity.[2] The formation of Schiff bases at the 4-amino position has also proven to be a fruitful approach for developing potent antimicrobial agents.[5]
Anticonvulsant Activity: Modulating Neuronal Excitability
The 1,2,4-triazole scaffold has been explored for its potential in developing novel anticonvulsant drugs. The substituent at the N4-position is a key determinant of the anticonvulsant efficacy and neurotoxicity profile of these compounds.
Table 3: Comparative Anticonvulsant Activity of 4-Substituted-3-mercapto-1,2,4-triazole Analogs
| Compound ID | 4-Substituent | Test Model | Activity (ED₅₀ mg/kg) | Reference |
| 7a | 4-Butyl | MES | 38.5 | [6] |
| 7b | 4-Propyl | MES | 5.7 | [6] |
| 8a | 4-(4-Chlorophenyl) | scPTZ | 52.8 | [6] |
| 8b | 4-(4-Bromophenyl) | scPTZ | 76.0 | [6] |
| 9 | 4-(4-Alkoxyphenyl) | MES | Potent Activity | [6] |
Note: MES = Maximal Electroshock Seizure test; scPTZ = subcutaneous Pentylenetetrazole test. ED₅₀ is the effective dose in 50% of animals.
In the realm of anticonvulsant activity, lipophilicity and the nature of the aromatic substituent at the N4-position appear to be crucial. For instance, among a series of 4-alkyl derivatives, the compound with a propyl group (7b ) was found to be the most active in the MES test.[6] For derivatives with a 4-aryl substituent, the presence of halogens on the phenyl ring influenced the activity in the scPTZ test.[6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of newly synthesized compounds.
General Procedure for the Synthesis of 4-Substituted-3-mercapto-1,2,4-triazoles
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is typically achieved through the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[7] These thiosemicarbazide precursors are, in turn, synthesized by the reaction of substituted isothiocyanates with acid hydrazides.[7]
Caption: General synthesis workflow for 4-substituted-3-mercapto-1,2,4-triazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
While the exact mechanisms of action can vary, some 4-substituted-3-mercapto-1,2,4-triazoles are believed to exert their anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as various kinases.[8]
Caption: Hypothesized mechanism of action for anticancer 1,2,4-triazole derivatives.
Conclusion
The 4-substituted-3-mercapto-1,2,4-triazole scaffold remains a highly attractive and promising framework in the design of novel therapeutic agents. The extensive body of research clearly demonstrates that the substituent at the 4-position is a critical determinant of biological activity, offering a powerful handle for medicinal chemists to fine-tune the pharmacological properties of these compounds. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper investigation into their molecular mechanisms of action to facilitate the development of the next generation of triazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones [pharmacia.pensoft.net]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro cytotoxicity comparison of novel triazole derivatives against cancer cell lines
Novel Triazole Derivatives Show Promise in In Vitro Cancer Cell Cytotoxicity
Recent research highlights the potential of newly synthesized triazole derivatives as cytotoxic agents against a range of human cancer cell lines. Multiple studies have demonstrated the efficacy of these compounds, revealing potent activity and, in some cases, selectivity for cancer cells over normal cell lines. The cytotoxic effects of these novel agents have been quantified, with several derivatives exhibiting low micromolar IC50 values, indicating significant potential for further development as anticancer therapeutics.
Two notable classes of triazole derivatives have emerged from recent studies: a series of 1,2,4-triazole pyridine hybrids and a collection of 1,2,3-triazole linked tetrahydrocurcumin derivatives. These compounds have been evaluated against a panel of cancer cell lines, including murine melanoma (B16F10), human breast adenocarcinoma (MCF-7), human cervical carcinoma (HeLa), human lung adenocarcinoma (A549), human hepatoma carcinoma (HepG2), and human colon carcinoma (HCT-116).
Comparative Cytotoxic Activity
The in vitro cytotoxic activity of these novel triazole derivatives, as determined by the IC50 values (the concentration required to inhibit 50% of cell growth), is summarized in the tables below. Lower IC50 values are indicative of higher cytotoxic potency.
Table 1: IC50 Values (µM) of Novel 1,2,4-Triazole Pyridine Derivatives against B16F10 Murine Melanoma Cell Line [1]
| Compound | IC50 (µM) |
| TP1 | 41.12 |
| TP2 | 52.34 |
| TP3 | 48.76 |
| TP4 | 55.21 |
| TP5 | 61.11 |
| TP6 | 41.12 |
| TP7 | 45.89 |
Among the synthesized 1,2,4-triazole pyridine derivatives, compound TP6 (3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine) demonstrated the highest activity against the B16F10 cell line.[1]
Table 2: IC50 Values (µM) of Novel 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives against Various Human Cancer Cell Lines [2][3]
| Compound | HeLa | A549 | HepG2 | HCT-116 |
| 4g | 129.50 | 45.16 | 66.82 | 1.09 |
| 4j | 190.00 | >200 | >200 | 89.38 |
| 4k | >200 | >200 | >200 | 62.63 |
| Cisplatin (Control) | - | - | - | - |
| Tetrahydrocurcumin (Control) | - | - | - | - |
Compound 4g exhibited particularly strong cytotoxic activity against the HCT-116 human colon carcinoma cell line with an IC50 value of 1.09 µM.[2][3] It also showed moderate activity against the A549 cell line.[2][3] The data suggests that the incorporation of an electron-withdrawing group on the benzene ring may enhance cytotoxic activity.[2]
Experimental Protocols
The evaluation of the cytotoxic activity of these novel triazole derivatives was conducted using standardized in vitro assays. The methodologies employed in the key studies are detailed below.
Cell Viability Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1][2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Cell Culture and Treatment:
-
Cell Lines: Murine melanoma (B16F10)[1], human cervical carcinoma (HeLa), human lung adenocarcinoma (A549), human hepatoma carcinoma (HepG2), and human colon carcinoma (HCT-116) cells were used.[2]
-
Culture Conditions: The cells were cultured in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Preparation: The synthesized triazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[1]
-
Treatment: The cultured cells were treated with various concentrations of the test compounds and incubated for a specified period.[1]
MTT Assay Procedure:
-
Following the treatment period, the culture medium was removed.
-
MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent, such as DMSO, was added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution was measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability was calculated relative to untreated control cells.
-
The IC50 values were determined from the concentration-response curves.
Visualizing the Experimental Workflow and Biological Pathways
To better understand the experimental process and the potential mechanism of action of these cytotoxic compounds, the following diagrams illustrate the workflow of the in vitro cytotoxicity assay and a key signaling pathway involved in chemotherapy-induced cell death.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide for Researchers
A comprehensive overview of the binding affinities and interaction patterns of 1,2,4-triazole derivatives against various biological targets, supported by quantitative data and detailed experimental protocols.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs with a wide array of biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[1][2] Computational methods, particularly molecular docking, have become indispensable in understanding the structure-activity relationships (SAR) of these derivatives, predicting their binding modes, and guiding the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the molecular docking performance of various 1,2,4-triazole derivatives against several key biological targets, summarizing recent findings to aid researchers and drug development professionals.
Data Presentation: Comparative Docking Scores
The following tables summarize the quantitative data from molecular docking studies of 1,2,4-triazole derivatives against various protein targets. A more negative docking score or binding energy typically indicates a stronger interaction between the ligand and the protein.
Table 1: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Antimicrobial Targets
| Compound | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 | Amoxicillin | -7.9 |
| Compound 1f | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.2 | Amoxicillin | -7.9 |
| Compound 2e | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -9.1 | Amoxicillin | -8.5 |
| Compound 2f | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -8.8 | Amoxicillin | -8.5 |
| Compound 2e | Lanosterol 14-alpha Demethylase | Candida albicans | -9.5 | Fluconazole | -8.9 |
Source: Compiled from recent studies on antimicrobial 1,2,4-triazole derivatives.[3][4]
Table 2: Binding Energies of 1,2,4-Triazole Derivatives Against Cancer-Related Targets
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Designed 1,2,4-triazole derivatives | Aromatase | -9.04 to -9.96 |
| Designed 1,2,4-triazole derivatives | Tubulin | -6.23 to -7.54 |
| Compound 7f | c-kit tyrosine kinase | -176.749 |
| Compound 7f | Protein kinase B | -170.066 |
Source: Data compiled from studies on anticancer 1,2,4-triazole derivatives.[2][5]
Table 3: Antitubercular Activity and Docking Scores of 1,2,4-Triazole Derivatives
| Compound | Target Protein (PDB ID) | Docking Score (ChemPLP) | In-vitro Activity (MIC, µg/mL) |
| C1 - C14 | Cytochrome P450 CYP121 (5O4K) | Varies | MICs against M. tuberculosis H37Ra, M. phlei, M. smegmatis, and M. timereck were determined. |
| Compound 4 | KatG | Not specified | 2 |
Note: The molecular docking study showed that all investigated 1,2,4-triazoles can bind to the active site of the P450 CYP121 enzyme.[6] Compound 4 showed the strongest bactericidal activity against Mycobacterium tuberculosis.[7]
Experimental Protocols
The following methodologies are representative of the protocols used in the cited molecular docking studies.
Molecular Docking Simulations
Molecular docking studies are crucial for predicting the binding mode and affinity of 1,2,4-triazole derivatives with their target proteins.
1. Software: Commonly used software for these simulations includes AutoDock, Gold Suite, MOE (Molecular Operating Environment), and Smina (a fork of AutoDock Vina).[6][8]
2. Protein Preparation:
-
The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).[6]
-
Water molecules and co-crystallized ligands are generally removed from the protein structure.
-
Hydrogens are added to the protein structure.[6]
3. Ligand Preparation:
-
The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software like ChemAxon Marvin Sketch.[8]
-
The structures are then converted to 3D and their energy is minimized using force fields such as MMFF94.[8]
4. Docking Process:
-
The prepared ligands are docked into the defined active site of the target protein.[6] The active site is often determined based on the position of the co-crystallized ligand in the PDB structure.[6]
-
The docking algorithm explores various conformations and orientations of the ligand within the active site to find the best binding pose.
-
A scoring function is used to estimate the binding affinity, typically reported in kcal/mol.[2][8]
Visualizations
General Workflow for Comparative Docking Analysis
The following diagram illustrates a typical workflow for conducting a comparative docking analysis of 1,2,4-triazole derivatives.
Caption: Workflow of a comparative molecular docking study.
Inhibition of Aromatase Signaling Pathway
1,2,4-triazole derivatives like letrozole and anastrozole are known inhibitors of aromatase, a key enzyme in estrogen biosynthesis. This is a critical pathway in the treatment of hormone-dependent breast cancer.
Caption: Inhibition of the Aromatase pathway by 1,2,4-triazoles.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrcps.com [ijcrcps.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacia.pensoft.net [pharmacia.pensoft.net]
Cross-reactivity studies of 3-Mercapto-4-methyl-4H-1,2,4-triazole in biological assays
For researchers, scientists, and drug development professionals utilizing 3-Mercapto-4-methyl-4H-1,2,4-triazole (MMT) in biological assays, a thorough understanding of its potential for cross-reactivity and interference is paramount for the generation of accurate and reproducible data. This guide provides a comparative analysis of MMT's performance in various biological assays, offers insights into its potential for off-target effects, and presents data on alternative compounds to inform experimental design and data interpretation.
Understanding the Potential for Cross-Reactivity
MMT, a thiol-containing heterocyclic compound, belongs to the 1,2,4-triazole class of molecules known for a wide range of biological activities. The presence of a mercapto (thiol) group is a key structural feature that can lead to non-specific interactions in various assay formats, particularly those susceptible to reducing agents or those that rely on thiol-reactive probes.
Performance in Common Biological Assays: A Comparative Overview
While specific quantitative data on the cross-reactivity of MMT across a broad spectrum of biological assays is not extensively available in the public domain, we can infer its potential for interference based on the known reactivity of thiol-containing compounds and available data on related 1,2,4-triazole derivatives.
Cytotoxicity Assays
Derivatives of 3-mercapto-1,2,4-triazole have demonstrated cytotoxic activity against various cancer cell lines. This inherent bioactivity is a critical consideration when using MMT in assays where cell viability is a key endpoint.
Table 1: Comparative Cytotoxicity (IC₅₀) of 3-Mercapto-1,2,4-Triazole Derivatives in Cancer Cell Lines
| Derivative Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 3-Mercapto-1,2,4-triazole | Derivative with 3,4,5-trimethoxy moiety | SKOV3 (Ovarian Cancer) | 3.02[1] |
| 3-Mercapto-1,2,4-triazole | N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-chlorophenyl)acetamide | HeLa (Cervical Cancer) | 3.2 ± 0.6[1] |
| 1,2,4-Triazole-3-ylsulfanylmethyl-1,2,3-triazole | Compound 17 | MCF-7 (Breast Cancer) | 0.31[2] |
| 1,2,4-Triazole-3-ylsulfanylmethyl-1,2,3-triazole | Compound 22 | Caco-2 (Colon Cancer) | 4.98[2] |
| 1,2,4-Triazole | Compound 7a (1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative) | MCF-7 (Breast Cancer) | >100[3] |
| 1,2,4-Triazole | Compound 10a (1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative) | MCF-7 (Breast Cancer) | 13.4[3] |
Note: The above data is for derivatives and not MMT itself. The cytotoxicity of MMT should be empirically determined for the specific cell line used in any given experiment.
Enzyme Inhibition Assays
Derivatives of MMT have been shown to be potent inhibitors of various enzymes. This highlights the potential for MMT to exhibit cross-reactivity in enzymatic assays, either through specific inhibition of off-target enzymes or through non-specific mechanisms related to its thiol group.
Table 2: Comparative Enzyme Inhibition (IC₅₀) of this compound Derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) |
| 12d (3-methyl phenyl derivative) | Acetylcholinesterase (AChE) | 0.73 ± 0.54[4][5] |
| 12m (dimethyl phenyl derivative) | Acetylcholinesterase (AChE) | Not specified, but potent[4][5] |
| 12d (3-methyl phenyl derivative) | α-Glucosidase | 36.74 ± 1.24[4][5] |
| 12m (dimethyl phenyl derivative) | α-Glucosidase | Not specified, but potent[4][5] |
| 12d (3-methyl phenyl derivative) | Urease | 19.35 ± 1.28[4][5] |
| 12m (dimethyl phenyl derivative) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50[4][5] |
Potential for Assay Interference
The thiol group in MMT can directly interfere with certain assay technologies:
-
Redox-Based Assays (e.g., MTT, XTT): Thiol compounds can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability or metabolic activity.
-
Thiol-Reactive Probe-Based Assays: MMT can react with probes designed to quantify free thiols, leading to inaccurate measurements.
-
Luciferase Assays: While direct evidence for MMT is lacking, some small molecules are known to inhibit luciferase enzymes, and the reactivity of the thiol group could potentially interfere with the assay components.
-
ELISA: The reducing potential of the thiol group could potentially interfere with antibody-antigen interactions or the enzymatic activity of the reporter enzyme (e.g., HRP).
Alternative Compounds for Comparison
When designing experiments, it is crucial to consider alternative compounds that lack the potentially problematic thiol group. A suitable comparator is 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol , which, despite its name, exists predominantly in the thione tautomeric form, reducing the reactivity associated with a free thiol group. Another alternative is to use 1,2,4-triazole derivatives that do not contain a mercapto substituent.
Table 3: Physicochemical Properties of MMT and a Potential Alternative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound (MMT) | C₃H₅N₃S | 115.16 | Contains a reactive thiol (-SH) group |
| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | C₃H₆N₄S | 130.17[6] | Predominantly exists in the less reactive thione (C=S) form[7] |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the potential for MMT to interfere in a specific assay, the following experimental workflows are recommended.
Protocol 1: Assessing Interference in Cell Viability Assays (e.g., MTT)
-
Cell-Free Control:
-
Prepare a series of dilutions of MMT in the assay medium without cells.
-
Add the MTT reagent and incubate for the standard assay duration.
-
Measure the absorbance at the appropriate wavelength.
-
A significant increase in absorbance in the absence of cells indicates direct reduction of MTT by MMT.
-
-
Comparative Analysis with a Non-Thiol Alternative:
-
Culture cells in the presence of increasing concentrations of both MMT and a non-thiol alternative (e.g., a non-mercapto 1,2,4-triazole derivative).
-
Perform the MTT assay according to the standard protocol.
-
A significant difference in the dose-response curve between MMT and the alternative, particularly at higher concentrations, may suggest assay interference by MMT.
-
Protocol 2: Evaluating Interference in Enzyme-Linked Immunosorbent Assays (ELISA)
-
Antigen-Coated Plate Control:
-
Coat a microplate with the target antigen.
-
Add a solution of MMT at various concentrations to the wells.
-
Proceed with the standard ELISA protocol (blocking, primary and secondary antibody incubation, substrate addition).
-
Compare the signal generated in the presence of MMT to a control without MMT. A significant change in signal suggests interference.
-
-
Enzyme Activity Control:
-
In a separate plate, add the enzyme-conjugated secondary antibody and the substrate.
-
Add different concentrations of MMT to the wells.
-
Measure the signal over time. A change in the rate of signal development indicates that MMT is affecting the reporter enzyme's activity.
-
Visualizing Potential Mechanisms of Interference and Biological Activity
The following diagrams, generated using Graphviz (DOT language), illustrate potential mechanisms of assay interference by MMT and a relevant biological pathway that can be modulated by triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
Benchmarking the antifungal activity of new triazoles against fluconazole
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapy is continually evolving, driven by the emergence of resistant fungal pathogens and the need for agents with improved efficacy and safety profiles. This guide provides a comprehensive benchmark of new-generation triazole antifungal agents against the widely used fluconazole. The comparative analysis is supported by in vitro susceptibility data and detailed experimental protocols to aid researchers and drug development professionals in evaluating the potential of these novel compounds.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several new triazole antifungals compared to fluconazole against a range of clinically significant fungal species. The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater antifungal potency.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Triazoles against Candida Species
| Organism | Fluconazole | Voriconazole | Posaconazole | Isavuconazole | Luliconazole | Novel Compounds (Example) |
| Candida albicans | 0.25 - >128 | ≤0.03 - 4 | ≤0.03 - 2 | 0.074 (GM) | 0.007 - 2 | A1: 0.125 - 1.0 |
| Candida glabrata | 0.25 - >128 | ≤0.03 - 8 | ≤0.03 - 8 | 0.85 (GM) | 0.007 - 2 | A1: 0.125 |
| Candida parapsilosis | 0.125 - 8 | ≤0.03 - 2 | ≤0.03 - 2 | - | - | A1: 0.5 |
| Candida tropicalis | 0.25 - 16 | ≤0.03 - 4 | ≤0.03 - 2 | - | - | A2: 8.0 - 64.0 |
| Candida krusei | 16 - >128 | 0.06 - 4 | 0.12 - 4 | - | 2 (one isolate) | - |
| Fluconazole-Resistant C. albicans | >64 | 0.25 - 8 | 0.125 - 4 | - | - | A1, A5: 1.0 |
| Candida auris | >256 | - | - | - | - | A1, A2, A6, A12, A15: 32.0 - 64.0 |
Data compiled from multiple sources.[1][2][3][4] GM = Geometric Mean. Novel Compounds A1, A2, A5, A6, A12, and A15 are examples from a study on new triazole derivatives.[2][3]
Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Triazoles against Aspergillus and Other Fungi
| Organism | Fluconazole | Voriconazole | Posaconazole | Isavuconazole | Novel Compounds (Example) |
| Aspergillus fumigatus | >64 | 0.25 - 2 | 0.06 - 1 | 1 (MIC90) | 5k, 6c: 4.0 - 8.0 |
| Aspergillus flavus | >64 | 0.5 - 2 | 0.12 - 1 | 1 (MIC90) | - |
| Aspergillus niger | >64 | 0.5 - 4 | 0.25 - 2 | 2 (MIC90) | - |
| Aspergillus terreus | >64 | 0.5 - 2 | 0.12 - 1 | 1 (MIC90) | - |
| Cryptococcus neoformans | 0.5 - 16 | ≤0.03 - 1 | ≤0.03 - 0.5 | - | 6a, 6c: 0.0625 |
| Trichophyton rubrum | 2.12 (GM) | 0.05 (GM) | 0.11 (GM) | 0.13 (GM) | - |
Data compiled from multiple sources.[4][5][6] GM = Geometric Mean. Novel Compounds 5k, 6a, and 6c are examples from a study on new triazole derivatives.[4]
Experimental Protocols
The in vitro antifungal activity data presented above is primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 (for yeasts) and M38-A2 (for filamentous fungi).[7][8]
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method determines the minimum inhibitory concentration (MIC) of antifungal agents against yeast isolates.
1. Preparation of Antifungal Agents:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the antifungal agents are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS buffer to pH 7.0) in 96-well microdilution plates.
2. Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on a suitable agar medium (e.g., Sabouraud dextrose agar).
-
A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microdilution wells.
3. Inoculation and Incubation:
-
Each well of the microdilution plate containing the serially diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% reduction) of growth compared to the growth control.
-
The results can be read visually or with a spectrophotometric plate reader.
Mandatory Visualization
Ergosterol Biosynthesis Pathway and Triazole Inhibition
The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[9] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of in vitro activities of newer triazoles and classic antifungal agents against dermatophyte species isolated from Iranian University Hospitals: a multi-central study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the coordination chemistry of different 3-mercapto-1,2,4-triazoles
For Researchers, Scientists, and Drug Development Professionals
The versatile 1,2,4-triazole nucleus, particularly when functionalized with a mercapto group, presents a rich landscape for coordination chemistry. These compounds, existing in thione-thiol tautomeric forms, offer multiple coordination sites, leading to a diverse array of metal complexes with varied structural and functional properties. Their significance is underscored by their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, often enhanced upon coordination with metal ions.[1][2] This guide provides a comparative study of the coordination chemistry of different 3-mercapto-1,2,4-triazoles, presenting key experimental data, detailed protocols, and visual representations of their coordination behavior and synthetic workflows.
Comparative Data of Coordinated 3-Mercapto-1,2,4-Triazoles
The coordination behavior of 3-mercapto-1,2,4-triazoles is highly dependent on the nature of the substituents on the triazole ring, the metal ion, and the reaction conditions. These ligands can coordinate as monodentate, bidentate, or bridging ligands.
Spectroscopic Data Comparison
The coordination of 3-mercapto-1,2,4-triazoles to metal ions induces significant shifts in their characteristic infrared (IR) and nuclear magnetic resonance (NMR) spectral bands. These shifts provide valuable insights into the coordination mode.
| Ligand/Complex | ν(C=S) (cm⁻¹) | ν(N-H) (cm⁻¹) | δ(¹H, SH) (ppm) | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ~1278 | ~3298, 3452 | ~14.6 | [3] |
| [Cu(4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol)₂]Cl₂ | Lower shift | Shift/Broadening | Disappearance | [4] |
| 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol | ~943 | - | ~13.698 | [5] |
| [Hg(4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol)₂] | Lower shift | - | Disappearance | [5] |
| 4-(4'-methoxy)benzylidene amino-5-phenyl-3-mercapto-1,2,4-triazole | ~1050 | ~11.68 (NH/SH) | 11.68 | [6] |
| [Cu(4-(4'-methoxy)benzylidene amino-5-phenyl-3-mercapto-1,2,4-triazole)₂] | Lower shift | Shift/Broadening | Disappearance | [6] |
Note: The disappearance of the ν(S-H) band (around 2550-2700 cm⁻¹) and the ¹H NMR signal for the SH proton upon complexation is a strong indicator of coordination through the deprotonated sulfur atom. A downward shift in the ν(C=S) band suggests the involvement of the thione group in coordination.
Crystallographic Data Comparison
Single-crystal X-ray diffraction provides definitive information on the coordination geometry, bond lengths, and bond angles in the metal complexes.
| Complex | Metal Ion | Coordination Geometry | M-S Bond Length (Å) | M-N Bond Length (Å) | Reference |
| Trinuclear Ni(II) complex with 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Ni(II) | Octahedral | - | 2.11-2.14 | [7] |
| [Cd(4-amino-1,2,4-triazole)₂(SCN)₂] | Cd(II) | Octahedral | - | 2.33-2.40 | [8] |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | - | - | S-C: 1.74-1.76 | - | [9] |
| 3,5-diamino-1,2,4-triazole monohydrate | - | - | - | N-N: 1.39 | [10] |
Note: The M-S and M-N bond lengths can vary depending on the metal ion, its oxidation state, and the overall geometry of the complex.
Experimental Protocols
General Synthesis of 4-Amino-5-substituted-3-mercapto-1,2,4-triazoles
This protocol describes a common method for the synthesis of the triazole ligand, which involves the cyclization of a potassium dithiocarbazinate salt.
Step 1: Synthesis of Benzoic Acid Hydrazide.
-
A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.1 mol) in absolute ethanol (50 mL) is refluxed for 4 hours.
-
The excess solvent is removed under reduced pressure.
-
The resulting solid is filtered, washed with cold ethanol, and dried.[11]
Step 2: Synthesis of Potassium Dithiocarbazinate.
-
To a solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), benzoic acid hydrazide (0.1 mol) is added.
-
The mixture is cooled in an ice bath, and carbon disulfide (0.1 mol) is added dropwise with constant stirring.
-
The reaction mixture is stirred for 12-18 hours at room temperature.
-
The precipitated potassium dithiocarbazinate salt is filtered, washed with dry ether, and dried.[11]
Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
A suspension of the potassium dithiocarbazinate salt (0.02 mol) and hydrazine hydrate (0.04 mol) in water (20 mL) is refluxed for 3-4 hours until the evolution of hydrogen sulfide ceases.
-
The reaction mixture is cooled and diluted with cold water.
-
The solution is acidified with dilute hydrochloric acid to precipitate the product.
-
The resulting solid is filtered, washed with cold water, and recrystallized from ethanol.[3][12]
General Synthesis of Transition Metal Complexes
This protocol outlines a general procedure for the synthesis of metal complexes with 3-mercapto-1,2,4-triazole ligands.
-
A hot ethanolic solution of the respective 3-mercapto-1,2,4-triazole derivative (2 mmol) is added to a hot ethanolic solution of the metal(II) chloride/acetate (1 mmol).[13][14]
-
The reaction mixture is refluxed for 2-3 hours with constant stirring.
-
The pH of the solution is adjusted to ~7 by adding a few drops of alcoholic ammonia.
-
The precipitated metal complex is filtered, washed with hot ethanol and then with diethyl ether, and dried in a vacuum desiccator over anhydrous CaCl₂.
Characterization Techniques
-
FT-IR Spectroscopy: Spectra are typically recorded on a spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
-
¹H NMR Spectroscopy: Spectra are recorded on a spectrometer using DMSO-d₆ or CDCl₃ as the solvent and TMS as an internal standard.
-
Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a diffractometer. Data collection is performed using Mo-Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².[7][9]
Visualizing Coordination and Synthesis
Coordination Modes of 3-Mercapto-1,2,4-triazole
The 3-mercapto-1,2,4-triazole ligand can coordinate to metal centers in several ways, primarily through the sulfur atom of the mercapto group and one or both of the adjacent nitrogen atoms of the triazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. nepjol.info [nepjol.info]
- 4. jetir.org [jetir.org]
- 5. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijrar.org [ijrar.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for the Quantification of 1,2,4-Triazole
The accurate quantification of 1,2,4-triazole, a key chemical intermediate and a metabolite of various fungicides, is of paramount importance in pharmaceutical development, environmental monitoring, and food safety.[1][2][3] Researchers, scientists, and drug development professionals are often faced with the challenge of selecting the most appropriate analytical method for their specific needs. This guide provides an objective, data-driven comparison of the most commonly employed analytical techniques for 1,2,4-triazole quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantitative Performance
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following tables summarize key validation parameters for HPLC, GC-MS, and LC-MS/MS methods, providing a clear comparison of their capabilities in terms of sensitivity, linearity, and accuracy.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | HPLC Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| 1,2,4-Triazole, 4-Amino-1,2,4-triazole | HILIC | Isocratic: Water, Acetonitrile, Phosphoric acid | UV (205 nm) | 2.5 µg/mL | 0.6–22.0 μg/mL | 78.6% to 95.7% | [4] |
| 1,2,4-Triazole | Primesep 100 | Acetonitrile/Water (20/80%) with 0.1% H3PO4 | UV (200 nm) | Not Specified | Not Specified | Not Specified | [5] |
| 1,2,4-Triazole, Triazole acetic acid | Primesep 100 | Acetonitrile/Water (25/75%) with 0.1% TFA | CAD | Not Specified | Not Specified | Not Specified | [6] |
| Triazole Fungicides (Triadimefon, Myclobutanil, Tebuconazole, Hexaconazole) | Not Specified | Not Specified | HPLC | 30–90 μg L−1 | 30–1000 μg L−1 | 60–114% | [7] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte(s) | GC Column | Key GC-MS Parameters | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| 1-methyl-1H-1,2,4-triazole | Not Specified | SPME with 85 µm Car/PDMS fiber | Not Specified | Not Specified | 72% | [8] |
| 3-thio-1,2,4-triazoles | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Note: Detailed quantitative data for GC-MS methods for 1,2,4-triazole itself were limited in the searched literature. The provided data is for derivatives.
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte(s) | LC Column | Ionization Mode | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| 1,2,4-Triazole | Hypercarb | ESI Positive | 1.1 µg/kg (in soil) | Not Specified | 83% to 97% | [2] |
| 1,2,4-Triazole | Hypercarb | Not Specified | ~0.003 μg/L (in groundwater) | Not Specified | ~100% | [1][10] |
| 1,2,4-Triazole | Aquasil C18 & Hypercarb | Not Specified | 0.05 µg/kg (in water) | Not Specified | Not Specified | [11] |
| Triazole Derivative Metabolites | Aquasil C18 or Hypercarb | ESI Positive | 0.01 mg/kg | Not Specified | Not Specified | [12][13] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are generalized methodologies for each key analytical technique, synthesized from validated methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is suitable for the quantification of 1,2,4-triazole in pharmaceutical substances.
1. Materials and Reagents:
-
HPLC grade acetonitrile and water
-
Phosphoric acid
-
Reference standard of 1,2,4-triazole
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
HILIC analytical column
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. Standard Preparation:
-
Prepare a stock solution of the 1,2,4-triazole reference standard in the diluent.
-
Prepare a series of working standards by diluting the stock solution to cover the desired concentration range for the calibration curve.
5. HPLC Conditions:
-
Column: HILIC Column
-
Mobile Phase: Isocratic mixture of water, acetonitrile, and phosphoric acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 205 nm.[4]
-
Injection Volume: 10 µL
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of 1,2,4-triazole in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is generally applicable for volatile and thermally stable triazole derivatives. For 1,2,4-triazole itself, derivatization may be necessary to improve volatility.
1. Materials and Reagents:
-
High purity solvents (e.g., methanol, methylene chloride)
-
Reference standard of the target triazole analyte
-
Derivatizing agent (if required)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary GC column (e.g., DB-5ms)
3. Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Concentrate the extract if necessary.
-
If derivatization is required, react the extract with the derivatizing agent according to a validated procedure.
-
Dissolve the final residue in a suitable solvent for injection.
4. Standard Preparation:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of working standards and derivatize them in the same manner as the samples.
5. GC-MS Conditions:
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 60°C, ramp to 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
6. Data Analysis:
-
Generate a calibration curve from the peak areas of the derivatized standards.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for trace-level quantification of 1,2,4-triazole in complex matrices like soil and water.[2][12]
1. Materials and Reagents:
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate (as mobile phase modifiers)
-
Reference standard of 1,2,4-triazole
-
Isotopically labeled internal standard (e.g., 1,2,4-triazole-d4)
-
Solid Phase Extraction (SPE) cartridges (e.g., ENVI-Carb) for sample cleanup and pre-concentration.[1]
2. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.[14]
3. Sample Preparation (for water samples):
-
Add an internal standard to the water sample.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., acetonitrile/methanol mixture).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[11]
4. Standard Preparation:
-
Prepare a stock solution of the 1,2,4-triazole reference standard and the internal standard.
-
Prepare a series of working standards by spiking the diluent with the stock solutions to create a calibration curve.
5. LC-MS/MS Conditions:
-
Column: Hypercarb or a suitable reversed-phase column (e.g., C18).[1][12]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like 0.1% formic acid.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Ionization: ESI in positive ion mode.[14]
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of 1,2,4-triazole and its internal standard.[14]
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of 1,2,4-triazole in the sample using the calibration curve.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for each analytical method.
Caption: Experimental workflow for HPLC-UV analysis of 1,2,4-triazole.
Caption: Experimental workflow for GC-MS analysis of triazoles.
Caption: Experimental workflow for LC-MS/MS analysis of 1,2,4-triazole.
Conclusion
The choice of an analytical method for 1,2,4-triazole quantification is a critical decision that depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.
-
HPLC-UV offers a cost-effective and straightforward approach, particularly for the analysis of bulk drug substances and formulations where concentration levels are relatively high.[4]
-
GC-MS is a powerful technique for volatile and thermally stable triazole derivatives, though it may require a derivatization step for polar compounds like 1,2,4-triazole, which can add complexity to the workflow.[9]
-
LC-MS/MS stands out as the most sensitive and selective method, making it the gold standard for trace-level quantification in complex matrices such as environmental samples and biological fluids.[1][2][12] The use of an internal standard in LC-MS/MS also provides high accuracy and precision by compensating for matrix effects.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers, scientists, and drug development professionals can make an informed decision to select the most suitable analytical method for their 1,2,4-triazole quantification needs.
References
- 1. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. HPLC of Determination of 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Efficient analyses of triazole fungicides in water, honey and soy milk samples by popping candy-generated CO 2 and sugaring-out-assisted supramolecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06560F [pubs.rsc.org]
- 8. DSpace [dr.lib.iastate.edu]
- 9. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 10. pub.geus.dk [pub.geus.dk]
- 11. epa.gov [epa.gov]
- 12. sciex.com [sciex.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
3-Mercapto-4-methyl-4H-1,2,4-triazole proper disposal procedures
Proper handling and disposal of 3-Mercapto-4-methyl-4H-1,2,4-triazole are critical for ensuring laboratory safety and environmental protection. This compound, also known as 4-Methyl-4H-1,2,4-triazole-3-thiol, is classified as a hazardous substance requiring strict adherence to disposal protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling, it is essential to be aware of the hazards associated with this compound. It is a combustible solid that can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2] The compound is also noted for its unpleasant odor, or stench.[1]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[1][3]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[1][3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact with the chemical. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes.[3] | Minimizes skin exposure. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1][3] | Prevents inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Procedure
The primary disposal method for this compound is through an approved hazardous waste disposal facility.[1][3][4] Never discharge this chemical into drains or the environment. [1][4]
-
Waste Collection:
-
Container Labeling:
-
Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.[3][8]
-
Store the container in a designated, secondary containment unit within a Satellite Accumulation Area (SAA).[5][6][8] The SAA must be at or near the point of waste generation.[6]
-
The storage area must be cool, dry, and well-ventilated.[3]
-
Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents.[3][4][9]
-
-
Disposal Pickup:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][5][10]
-
Follow all federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
-
Regulatory Storage Limits for Hazardous Waste
Laboratories must adhere to strict limits regarding the amount of hazardous waste stored and the duration of storage in Satellite Accumulation Areas.
| Parameter | Limit | Regulation Source |
| Maximum Volume | 55 gallons of hazardous waste.[5][10] | EPA (40 CFR) |
| Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid P-listed waste.[5] | EPA (40 CFR) |
| Storage Time | Up to 9-12 months, provided volume limits are not exceeded.[5][8] | Institutional & EPA Guidelines |
| Container Status | Must be moved for disposal within 3 days once full or limits are reached.[5] | EPA (40 CFR) |
Spill Management Protocol
In the event of a spill, prompt and correct action is necessary to mitigate exposure and contamination.[3]
-
Evacuate and Secure: Alert personnel and evacuate the immediate area. Restrict access to the spill site.[3]
-
Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.[3]
-
Contain and Clean:
-
Collect Waste: Place all contaminated cleanup materials into a labeled hazardous waste container.[3][8]
-
Decontaminate: Thoroughly clean the spill area with soap and water.[3]
Experimental Protocol: Optional Chemical Inactivation
In some cases, a chemical pre-treatment or inactivation step may be used to render the waste less reactive before disposal. This procedure must be approved by your institution's EHS office and local regulators. The resulting solution must still be collected and disposed of as hazardous waste.[4]
The following protocol is adapted from procedures for similar mercaptan compounds and should be performed in a certified chemical fume hood.[4]
-
For each gram of mercaptan waste, prepare a solution of at least 100 mL of water.
-
With constant stirring, slowly add a sodium hypochlorite (bleach) solution to the aqueous mercaptan mixture. The reaction can be exothermic, so the addition must be gradual.[4]
-
Maintain the reaction mixture at an alkaline pH (>10) by adding a sodium hydroxide solution as needed. This helps prevent the formation of volatile and toxic intermediates.[4]
-
Continue stirring the mixture for a minimum of two hours to ensure the reaction is complete.[4]
-
Test for the absence of the characteristic mercaptan odor.
-
Collect the entire resulting solution in a compatible, sealed, and labeled hazardous waste container for EHS pickup.[4]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danthelabsafetyman.com [danthelabsafetyman.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling 3-Mercapto-4-methyl-4H-1,2,4-triazole
This document provides crucial safety and logistical information for the handling and disposal of 3-Mercapto-4-methyl-4H-1,2,4-triazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended personal protective equipment.
| Protection Type | Specification | Purpose | Source |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To prevent eye contact with dust or splashes. | [1][2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact. | [1][3] |
| Body Protection | Lab coat or other protective, fire/flame resistant and impervious clothing. | To prevent skin contact and contamination of personal clothing. | [1][3] |
| Respiratory Protection | Use a dust mask type N95 (US) or a full-face respirator if exposure limits are exceeded, irritation is experienced, or dust is generated. | To prevent inhalation of harmful dust. | [1][4] |
General Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the work area.[5]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Donning PPE (Putting On):
-
Hand Hygiene: Start with clean hands. Wash with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat/Gown: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Fit the N95 dust mask or respirator, ensuring a tight seal around the nose and mouth. Perform a seal check.
-
Eye Protection: Put on safety goggles. Adjust for a snug fit.
-
Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing PPE (Taking Off):
The removal of PPE should be done carefully to avoid contaminating yourself or the surrounding area.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Immediately wash your hands or use a hand sanitizer.
-
Lab Coat/Gown: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface inward. Place it in a designated laundry receptacle or disposal bag.
-
Eye Protection: Remove goggles by handling the strap, avoiding touching the front.
-
Respiratory Protection (if used): Remove the mask or respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
The primary and mandated method for the disposal of 3-mercapto-4-n-butyl-1,2,4-triazole is through an approved hazardous waste disposal facility.[3] Do not discharge this chemical into drains or the environment.[3]
Waste Collection:
-
Collect waste this compound and any contaminated disposables (e.g., gloves, wipes) in a dedicated, properly labeled, and sealed container.[3]
-
The container must be made of a material compatible with the chemical.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name.[3]
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department for hazardous waste pickup.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow a structured response to ensure safety and minimize environmental impact.
Caption: Workflow for handling a chemical spill.
First Aid Measures:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Get medical help if you feel unwell.[1][5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
